AP-C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C22H23N3O4/c1-26-18-5-3-15(13-20(18)27-2)7-9-23-22-24-10-8-17(25-22)16-4-6-19-21(14-16)29-12-11-28-19/h3-6,8,10,13-14H,7,9,11-12H2,1-2H3,(H,23,24,25) |
InChI Key |
KKIRYPZBFWFILJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CC(=N2)C3=CC4=C(C=C3)OCCO4)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling a Molecular Enigma: The Apparent Absence of "AP-C3" in Cyclic GMP Signaling
A comprehensive review of scientific literature reveals no direct evidence of a molecule or function designated as "AP-C3" within the cyclic GMP (cGMP) signaling pathways. The term likely represents a conflation of two distinct and well-documented biological systems: the Alternative Pathway (AP) of the complement system, in which Complement Component 3 (C3) is a pivotal protein, and the separate intracellular cyclic GMP (cGMP) signaling cascade.
This technical guide will first address the absence of "this compound" in the context of cGMP signaling and then provide a detailed overview of the two separate, well-established pathways to clarify their distinct roles for researchers, scientists, and drug development professionals.
The Quest for "this compound" in cGMP Signaling: A Null Finding
Extensive searches of scientific databases and literature have failed to identify any protein, compound, or functional entity referred to as "this compound" that directly participates in the cGMP signaling pathway. The cGMP pathway, a crucial intracellular second messenger system, is extensively characterized and involves a well-defined set of molecules including guanylyl cyclases, phosphodiesterases (PDEs), and protein kinase G (PKG).[1][2] The key components and their functions are well-established, and no literature points to a direct regulatory or functional role for a molecule termed "this compound".
The term "this compound" most plausibly arises from a combination of terms from the field of immunology. "AP" is the standard abbreviation for the Alternative Pathway, a critical arm of the innate immune system's complement cascade. "C3" refers to Complement Component 3, the most abundant complement protein in the blood and the central hub of all three complement activation pathways.[3][4] Given this, it is highly probable that the user's query stems from an interest in a potential, yet undocumented, link between the Alternative Pathway of complement activation and cGMP signaling. While crosstalk between signaling pathways is a common biological phenomenon, a direct functional entity named "this compound" within the cGMP pathway is not supported by current scientific knowledge.
Core Principles of the Alternative Pathway and the Role of C3
The complement system is a cornerstone of innate immunity, providing a rapid and powerful defense against pathogens. The Alternative Pathway (AP) is one of three pathways that initiate the complement cascade and is characterized by its ability to be continuously activated at a low level in a process known as "tick-over".[3][5]
Mechanism of the Alternative Pathway
The AP is initiated by the spontaneous hydrolysis of the internal thioester bond of C3, forming C3(H₂O).[6] This altered form of C3 can then bind to Factor B, which is subsequently cleaved by Factor D to form the fluid-phase C3 convertase, C3(H₂O)Bb.[7] This convertase then cleaves more C3 molecules into C3a and C3b. The newly generated C3b can covalently attach to the surfaces of pathogens or altered host cells, leading to the formation of the surface-bound AP C3 convertase, C3bBb. This complex is stabilized by Properdin (Factor P) and acts as an amplification loop, leading to the rapid deposition of a large number of C3b molecules on the target surface, a process called opsonization.[6][7] Opsonization marks the pathogen for destruction by phagocytes.
Furthermore, the C3bBb convertase can bind another C3b molecule to form the AP C5 convertase (C3bBbC3b), which cleaves C5 into C5a and C5b.[3] C5a is a potent pro-inflammatory molecule, while C5b initiates the formation of the Membrane Attack Complex (MAC), which can directly lyse pathogens.[3]
The Centrality of Complement Component C3
As the point of convergence for the classical, lectin, and alternative pathways, C3 is indispensable for the function of the complement system.[4][8] Its cleavage into C3a and C3b initiates the downstream effector functions of the complement cascade. Due to its central role, C3 is a major target for therapeutic intervention in a variety of inflammatory and autoimmune diseases where complement activation is dysregulated.[9][10]
The Cyclic GMP Signaling Pathway: A Key Intracellular Messenger System
Cyclic GMP is a ubiquitous second messenger that plays a critical role in a wide range of physiological processes, including vasodilation, neurotransmission, and retinal phototransduction.[1][2] The cGMP signaling pathway is a tightly regulated cascade involving the synthesis, degradation, and downstream effects of cGMP.
Synthesis and Degradation of cGMP
The production of cGMP is catalyzed by guanylyl cyclases (GCs), which exist in two main forms:
-
Soluble Guanylyl Cyclase (sGC): Found in the cytoplasm, sGC is activated by nitric oxide (NO).[11][12]
-
Particulate Guanylyl Cyclases (pGCs): These are transmembrane receptors that are activated by peptide hormones such as natriuretic peptides.[2][13]
The intracellular concentration of cGMP is controlled by the activity of phosphodiesterases (PDEs), which are enzymes that hydrolyze cGMP to the inactive 5'-GMP.[14][15] Several families of PDEs exist, with some being specific for cGMP (e.g., PDE5, PDE6, PDE9) and others hydrolyzing both cGMP and cAMP.[16]
Downstream Effectors of cGMP
cGMP exerts its biological effects by binding to and activating three main classes of effector proteins:
-
cGMP-dependent Protein Kinases (PKGs): These are the primary effectors of cGMP in many cell types. Upon activation by cGMP, PKGs phosphorylate a variety of substrate proteins, leading to changes in their activity and ultimately producing a cellular response, such as smooth muscle relaxation.[17][18]
-
cGMP-gated Cation Channels: These channels are directly opened by the binding of cGMP, leading to changes in ion flux and membrane potential. They are particularly important in phototransduction and olfaction.[1]
-
cGMP-regulated Phosphodiesterases: The activity of some PDEs is allosterically regulated by the binding of cGMP to non-catalytic sites, allowing for complex cross-talk between the cGMP and cAMP signaling pathways.[16]
The diagram below illustrates the canonical cGMP signaling pathway.
Conclusion
References
- 1. C3‐dependent effector functions of complement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement system - Wikipedia [en.wikipedia.org]
- 4. Complement component 3 - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Alternative Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]
- 7. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. complementtech.com [complementtech.com]
- 9. Complement component C3 - The “Swiss Army Knife” of innate immunity and host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of complement C3 signaling ameliorates locomotor and visual dysfunction in autoimmune inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guanylyl cyclase structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Guanylyl Cyclase - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 16. Dual expression and differential regulation of phosphodiesterase 3A and phosphodiesterase 3B in human vascular smooth muscle: implications for phosphodiesterase 3 inhibition in human cardiovascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cusabio.com [cusabio.com]
- 18. Signalling by cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of AP-C3: A Selective cGKII Inhibitor
A Technical Whitepaper for Drug Discovery Professionals
This document provides an in-depth overview of the discovery, characterization, and preclinical evaluation of AP-C3, a potent and selective small-molecule inhibitor of cGMP-dependent protein kinase II (cGKII). This compound belongs to a novel class of imidazole-aminopyrimidine compounds identified as promising leads for the therapeutic intervention in diseases driven by excessive cGKII activity, such as certain forms of secretory diarrhea.
Executive Summary
This compound is a research compound that has demonstrated high potency and selectivity for cGKII, a serine/threonine kinase that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis. The discovery of this compound and its analogs stemmed from a focused effort to identify inhibitors of this kinase to explore its therapeutic potential. In preclinical studies, this compound has shown the ability to block cGKII-mediated phosphorylation and attenuate anion secretion in intestinal tissues, highlighting its potential as a novel treatment for secretory diarrheas. This whitepaper details the quantitative data supporting its activity, the experimental protocols for its evaluation, and the key signaling pathways involved.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs was determined against a panel of related protein kinases to establish its potency and selectivity. The data is summarized in the tables below.
| Compound | cGKII (pIC50) | cGKI (pIC50) | PKA (pIC50) |
| This compound | 6.3 | <5 | <5 |
| AP-C1 | <5 | <5 | <5 |
| AP-C4 | 5.2 | <5 | <5 |
| AP-C6 | <5 | <5 | <5 |
| AP-C7 | 5.0 | <5 | <5 |
Table 1: In vitro potency and selectivity of this compound and related compounds. The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher values indicate greater potency. Data is derived from Bijvelds et al., 2018.
Signaling Pathway
This compound exerts its effect by inhibiting the cGMP-dependent protein kinase II (cGKII) signaling pathway. In the intestine, the activation of guanylyl cyclase C (GCC) by ligands such as the bacterial heat-stable enterotoxin (STa) leads to an increase in intracellular cGMP. This cGMP then activates cGKII, which in turn phosphorylates downstream targets, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the vasodilator-stimulated phosphoprotein (VASP). Phosphorylation of CFTR leads to the opening of the chloride channel and subsequent secretion of chloride ions and water into the intestinal lumen, causing diarrhea. This compound blocks this cascade by directly inhibiting the kinase activity of cGKII.
Experimental Protocols
Detailed methodologies for the key experiments in the discovery and characterization of this compound are provided below.
Synthesis of Imidazole-Aminopyrimidine Derivatives (General Protocol)
The synthesis of this compound and its analogs, while not detailed in the primary publication for the specific compound, follows a general scheme for the creation of imidazole-aminopyrimidine scaffolds. A representative, generalized protocol is as follows:
-
Step 1: Condensation. An appropriately substituted aminopyrimidine is reacted with a halo-carbonyl compound in a suitable solvent (e.g., ethanol or DMF) to form an intermediate.
-
Step 2: Cyclization. The intermediate undergoes cyclization, often with heating, to form the imidazole ring fused to the pyrimidine core.
-
Step 3: Functionalization. Further chemical modifications can be made to the core structure to introduce various substituents, leading to a library of compounds including this compound.
-
Purification. The final compounds are purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay
The potency of this compound against cGKII and other kinases was determined using a radiometric kinase assay.
-
Reaction Mixture Preparation. A reaction mixture is prepared containing a kinase buffer (e.g., Tris-HCl, MgCl2), a specific peptide substrate for the kinase, and [γ-³²P]ATP.
-
Compound Addition. this compound or other test compounds are added to the reaction mixture at various concentrations.
-
Enzyme Addition. The reaction is initiated by the addition of the recombinant kinase (e.g., human cGKII).
-
Incubation. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Reaction Termination. The reaction is stopped by the addition of a solution such as phosphoric acid.
-
Quantification. The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis. The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
VASP Phosphorylation Assay in Intestinal Organoids
This assay assesses the ability of this compound to inhibit cGKII activity in a cellular context.
-
Organoid Culture. Mouse intestinal organoids are cultured in Matrigel with appropriate growth factors.
-
Compound Treatment. Organoids are pre-incubated with this compound at various concentrations for a defined period.
-
Stimulation. The organoids are then stimulated with a cGKII activator, such as a cGMP analog or a GCC agonist like STa, to induce VASP phosphorylation.
-
Lysis. The organoids are lysed, and the protein concentration of the lysates is determined.
-
Western Blotting. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection. The membrane is probed with primary antibodies specific for phosphorylated VASP (pVASP) and total VASP.
-
Analysis. The levels of pVASP are normalized to total VASP and compared between treated and untreated samples to determine the inhibitory effect of this compound.
Measurement of Anion Secretion in Mouse Small Intestine (Ussing Chamber)
This ex vivo assay measures the physiological effect of this compound on intestinal ion transport.
-
Tissue Preparation. A segment of the mouse small intestine is excised, and the muscle layers are stripped away to isolate the mucosa.
-
Ussing Chamber Mounting. The isolated mucosal tissue is mounted in an Ussing chamber, which separates the mucosal and serosal sides of the tissue.
-
Electrophysiological Recordings. The tissue is bathed in physiological solutions, and the short-circuit current (Isc), a measure of net ion transport, is continuously recorded.
-
Compound Application. this compound is added to the serosal side of the tissue.
-
Stimulation. After a baseline recording, STa is added to the mucosal side to stimulate cGKII-dependent anion secretion, which is observed as an increase in Isc.
-
Data Analysis. The change in Isc in response to STa is measured in the presence and absence of this compound to determine the compound's inhibitory effect on anion secretion.
The Distinct Regulatory Roles of cGKII and AP-C3 in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic GMP-dependent protein kinase II (cGKII), also known as protein kinase G II (PKGII), and Anaphase-Promoting Complex Subunit 3 (AP-C3 or CDC27) are crucial regulatory proteins within distinct cellular domains. cGKII is a serine/threonine kinase that acts as a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, primarily influencing physiological processes such as intestinal secretion, bone growth, and renin secretion.[1][2] this compound is an integral structural component of the Anaphase-Promoting Complex/Cyclosome (APC/C), a master E3 ubiquitin ligase that orchestrates cell cycle progression, particularly the transition from metaphase to anaphase.[3][4][5]
This technical guide provides an in-depth exploration of the roles of cGKII and this compound. Based on current scientific literature, there is no evidence of a direct phosphorylation event or functional interaction between cGKII and this compound. Therefore, this document will detail their independent, yet vital, functions in their respective biological contexts: cGKII's role as a modulator of cell proliferation and differentiation, and this compound's function as a core component of the cell division machinery.
Section 1: The Role of cGKII in Suppressing Cellular Proliferation
cGKII is increasingly recognized for its anti-proliferative effects in specific tissues. It acts as a molecular switch, promoting the exit from the cell cycle and the onset of differentiation. This function is particularly well-documented in chondrocytes and the colon epithelium.
Signaling Pathway
The canonical pathway for cGKII activation begins with the production of cGMP. Soluble guanylyl cyclase (sGC) is activated by nitric oxide (NO), while particulate guanylyl cyclase (pGC) is activated by natriuretic peptides. The resulting increase in intracellular cGMP concentration leads to the activation of cGKII. Activated cGKII then phosphorylates specific downstream target proteins, modulating their activity.[1][2] In the context of cell proliferation, cGKII signaling often leads to the inhibition of pathways that promote cell division and the activation of those that induce differentiation.
In chondrocytes, cGKII has been shown to function as a molecular switch, coupling the end of proliferation with the beginning of hypertrophic differentiation by attenuating the function of the SOX9 transcription factor.[4] In the colon, cGKII is a key effector of cGMP's tumor-suppressive activity, where it inhibits proliferation in an epithelial-cell intrinsic manner.[6]
Quantitative Data on cGKII Function
| Parameter | Model System | Effect of cGKII Activation/Expression | Quantitative Change | Reference |
| Cell Proliferation | Prkg2 knockout mouse colon organoids | Increased proliferation compared to wild-type | ~1.5-fold increase in organoid size/growth rate | [6] |
| Carcinogenesis | AOM/DSS-treated Prkg2 knockout mice | Increased tumor formation | ~2-fold increase in polyp number per mouse | [6] |
| Chondrocyte Differentiation | KMI rat chondrocytes (cGKII deficient) | Rescue of impaired differentiation | Restoration of hypertrophic marker expression (e.g., Collagen X) | [4] |
Experimental Protocols
Protocol 1: Organoid Culture and Proliferation Assay
This protocol is adapted from studies on the role of cGKII in colon epithelium.[6]
-
Isolation of Intestinal Crypts:
-
Harvest colons from wild-type and Prkg2 knockout mice.
-
Wash with cold PBS and open longitudinally. Cut into 2-4 mm pieces.
-
Incubate in a chelating agent solution (e.g., 2 mM EDTA in PBS) for 30 minutes on ice with gentle rocking to release crypts.
-
Vigorously shake the tissue pieces to release crypts into the supernatant.
-
Filter the supernatant through a 70-µm cell strainer to remove villous fragments.
-
Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.
-
-
Organoid Culture:
-
Resuspend the crypt pellet in Matrigel.
-
Plate 50 µL domes of the Matrigel/crypt suspension into a 24-well plate.
-
Allow Matrigel to polymerize at 37°C for 15 minutes.
-
Overlay with complete organoid growth medium (e.g., Advanced DMEM/F12 supplemented with EGF, Noggin, R-spondin, N2, B27).
-
Culture at 37°C and 5% CO2, changing the medium every 2-3 days.
-
-
Proliferation Assay:
-
After 5-7 days in culture, passage organoids by mechanical disruption.
-
Plate an equal number of single crypts or organoid fragments per well for each genotype.
-
At specified time points (e.g., Day 3, 5, 7), capture brightfield images of the organoids.
-
Measure the two-dimensional area of at least 50 organoids per condition using image analysis software (e.g., ImageJ).
-
Alternatively, use a cell viability assay (e.g., CellTiter-Glo®) to quantify ATP levels as a proxy for cell number.
-
Section 2: The Role of this compound in Cell Cycle Control
This compound (CDC27) is a core scaffold subunit of the Anaphase-Promoting Complex/Cyclosome (APC/C), a 1.5 MDa E3 ubiquitin ligase. The APC/C's primary function is to trigger the transition from metaphase to anaphase by targeting key cell cycle proteins, such as securin and mitotic cyclins, for proteasomal degradation.[3][5][7] this compound, along with other tetratricopeptide repeat (TPR) subunits, forms a scaffold that is crucial for the structural integrity of the complex and for mediating interactions with co-activator proteins like Cdc20 and Cdh1.[8]
APC/C Regulatory Pathway
The activity of the APC/C is tightly regulated throughout the cell cycle, primarily through two mechanisms:
-
Co-activator Binding: The APC/C requires association with one of two co-activator proteins, Cdc20 or Cdh1, to recognize and bind its substrates. This compound is directly involved in recruiting these co-activators.[8]
-
Phosphorylation: The APC/C is heavily phosphorylated during mitosis by kinases such as Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1). This phosphorylation is essential for enabling the binding of Cdc20 and activating the complex.[8][9][10] Hyper-phosphorylation of a loop within this compound (Apc3) serves as a recruitment site for Cdk-cyclin complexes, which in turn facilitates the phosphorylation and activation of other APC/C subunits.[8]
Key Protein Interactions and Modifications
| Component | Interaction Partner / Modification | Function | Reference |
| This compound (CDC27) | Cdc20, Cdh1 (Co-activators) | Mediates binding of co-activators to the APC/C core. | [8] |
| This compound (CDC27) | Phosphorylation by Cdk1/Plk1 | Creates docking sites for kinases, required for full APC/C activation. | [8][9] |
| APC/C-Cdc20 | Securin, Cyclin B | Substrate recognition for ubiquitination. | [5] |
| APC/C | UBE2C (UbcH10), UBE2S (E2 enzymes) | Recruitment of E2 ubiquitin-conjugating enzymes. | [7] |
Experimental Protocols
Protocol 2: In Vitro APC/C Ubiquitination Assay
This protocol is based on methods used to characterize APC/C activity and its regulation by phosphorylation.[9]
-
Purification of Components:
-
Purify human APC/C from a stable HeLa cell line or express and purify from insect cells.
-
Express and purify recombinant human E1 (UBE1), E2 (UbcH10), and Cdc20 proteins.
-
Generate a radiolabeled (e.g., ³⁵S-methionine) or fluorescently-tagged substrate, such as the N-terminal destruction box fragment of human Cyclin B1, via in vitro transcription/translation.
-
-
Kinase Treatment (Optional):
-
To test the effect of phosphorylation, incubate purified APC/C with active Cdk1-Cyclin B and/or Plk1 in kinase buffer containing ATP at 30°C for 30-60 minutes.
-
Include a mock-treated control (APC/C incubated with buffer and ATP but no kinase).
-
-
Ubiquitination Reaction:
-
Set up the reaction in ubiquitination buffer containing E1, UbcH10, ubiquitin, an ATP-regenerating system, the radiolabeled substrate, and Cdc20.
-
Initiate the reaction by adding the kinase-treated or mock-treated APC/C.
-
Incubate the reaction at room temperature or 30°C.
-
-
Analysis:
-
Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding SDS-PAGE sample buffer.
-
Resolve the samples on an SDS-PAGE gel.
-
Analyze the results by autoradiography (for radiolabeled substrates) or fluorescence imaging.
-
The disappearance of the unmodified substrate band and the appearance of higher molecular weight, polyubiquitinated species indicate APC/C activity.
-
Section 3: Potential for Indirect Crosstalk and Future Directions
While direct evidence linking cGKII and this compound is absent, it is conceivable that indirect crosstalk could exist. Signaling pathways that govern cellular metabolism and proliferation, such as the NO/cGMP/cGKII pathway, can influence the expression levels or activities of master cell cycle regulators over longer time scales. For instance, the anti-proliferative signals originating from cGKII activation could potentially lead to downstream changes in the expression of Cdk inhibitors or the suppression of mitotic kinase activity, which would indirectly affect the phosphorylation state and activation of the APC/C. However, such potential long-range, indirect connections are speculative and require dedicated investigation.
Future research could explore:
-
Whether prolonged activation of cGKII signaling in cell lines like colon carcinoma cells alters the expression or phosphorylation status of key cell cycle regulators, including APC/C subunits.
-
Proteomic studies to identify the full range of cGKII substrates, to determine if any have known roles in cell cycle control.
Conclusion
cGKII and this compound are exemplary proteins that execute precise regulatory functions in disparate cellular arenas. cGKII acts as a crucial transducer of cGMP signals, primarily functioning to inhibit cell proliferation and promote differentiation in specific tissues. In contrast, this compound serves as a fundamental building block of the APC/C, a machine essential for the mitotic progression of all eukaryotic cells. Understanding their independent signaling and regulatory networks provides critical insights into the complex mechanisms that maintain tissue homeostasis and ensure genomic stability during cell division. While their paths do not appear to cross directly, the comprehensive characterization of their individual roles is vital for identifying novel therapeutic targets in diseases ranging from cancer to developmental disorders.
References
- 1. cGMP-independent nitric oxide signaling and regulation of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP-dependent protein kinases (cGK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of protein kinase CKII during the cell division cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic GMP-dependent protein kinase II is a molecular switch from proliferation to hypertrophic differentiation of chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaphase-promoting complex - Wikipedia [en.wikipedia.org]
- 6. Type-2 cGMP-dependent protein kinase suppresses proliferation and carcinogenesis in the colon epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anaphase-Promoting Complex/Cyclosome Is Required for Anaphase Progression in Multinucleated Ashbya gossypii Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of APC/C activation by mitotic phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Regulation of APC Activity by Phosphorylation and Regulatory Factors - PMC [pmc.ncbi.nlm.nih.gov]
AP-C3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-C3 is a potent and selective small-molecule inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinase II (cGKII). This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in research settings. The information presented herein is intended to support researchers in the fields of cell biology, pharmacology, and drug development in their investigation of the cGKII signaling pathway and the therapeutic potential of its modulation.
Chemical Properties of this compound
This compound, with the Chemical Abstracts Service (CAS) number 682795-78-4, is a well-characterized inhibitor of cGKII.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 682795-78-4 | [1] |
| Molecular Formula | C22H23N3O4 | MedchemExpress |
| Molecular Weight | 393.44 g/mol | MedchemExpress |
| pIC50 for cGKII | 6.3 | [1] |
| Physical State | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C | N/A |
Mechanism of Action: Inhibition of cGKII Signaling
This compound exerts its biological effects through the potent and selective inhibition of cGMP-dependent protein kinase II (cGKII).[1] cGKII is a key downstream effector in the nitric oxide (NO)/cGMP signaling pathway. This pathway plays a crucial role in various physiological processes, including intestinal ion secretion, bone growth, and neuronal function.[2]
The canonical activation of this pathway begins with the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases. cGMP then binds to and activates cGKII. Activated cGKII, a serine/threonine kinase, phosphorylates a variety of downstream target proteins, thereby modulating their activity and eliciting a cellular response.
This compound acts as an inhibitor at the level of cGKII, preventing the phosphorylation of its downstream substrates. This leads to a blockade of the cGKII-mediated signaling cascade.
References
The Structure-Activity Relationship of Complement C3 Inhibition: A Technical Guide to the Alternative Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense against pathogens and in the clearance of cellular debris. The alternative pathway (AP) of the complement system is a powerful amplification loop for all complement activation pathways, making its central component, Complement C3, a key target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of inhibitors targeting C3, with a focus on the well-characterized peptide inhibitor, Compstatin. It also details the intricate protein-protein interactions governing the activation and regulation of the alternative pathway and provides comprehensive protocols for key experimental assays.
Data Presentation: Quantitative Analysis of Molecular Interactions
The regulation of the alternative pathway is dictated by a series of protein-protein interactions, each with characteristic binding affinities and kinetics. Furthermore, the development of C3 inhibitors has generated a wealth of quantitative data relating chemical structure to inhibitory activity.
Table 1: Binding Kinetics of Key Protein-Protein Interactions in the Alternative Pathway
This table summarizes the kinetic parameters for the binding of C3b to key proteins of the alternative pathway, Factor B and Factor H. These interactions are fundamental to the formation and regulation of the C3 convertase.
| Interacting Proteins | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (Kd) (M) | Experimental Method | Reference |
| C3b and Factor B | 1.8 x 10⁵ | 9.3 x 10⁻¹ | 5.2 x 10⁻⁶ | Surface Plasmon Resonance | [1] |
| C3b and Factor H (CCPs 1-4) | 1.1 x 10⁵ | 1.2 x 10⁻³ | 1.1 x 10⁻⁸ | Surface Plasmon Resonance | [2] |
| C3b and Factor H (full length) | 2.6 x 10⁵ | 2.6 x 10⁻⁵ | 1.0 x 10⁻¹⁰ | Surface Plasmon Resonance | [3] |
Table 2: Structure-Activity Relationship of Compstatin Analogs
Compstatin is a 13-residue cyclic peptide that inhibits complement activation by binding to C3. Extensive SAR studies have been conducted to improve its potency and pharmacokinetic properties. The following table details the inhibitory activity (IC50) and binding affinity (Kd) of selected Compstatin analogs, highlighting the impact of specific amino acid substitutions.
| Analog | Sequence | IC50 (µM) | Kd for C3b (nM) | Key Modifications | Reference |
| Compstatin | ICVVQDWGHHRCT-NH₂ | 12 | 230 | Original Sequence | [4] |
| Ac-Compstatin | Ac-ICVVQDWGHHRCT-NH₂ | 4.5 | 110 | N-terminal Acetylation | [4] |
| 4W(Me) analog | Ac-I[CV(MeW)QDWGAHRC]T-NH₂ | 0.205 | 12 | Trp(Me) at position 4 | [5] |
| Cp20 | Ac-I[CVW(Me)QDW-Sar-AHRC]mI-NH₂ | 0.062 | 2.3 | N-methylation and substitutions | [5] |
| Cp40 | (D-Tyr)-I[CVW(Me)QDW-Sar-AHRC]mI-NH₂ | 0.051 | 0.5 | N-terminal D-Tyr addition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in the field of complement biology. This section provides protocols for key experiments used to characterize the alternative pathway and its inhibitors.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Objective: To determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) of protein-protein interactions (e.g., C3b with Factor B or Factor H) or inhibitor binding (e.g., C3b with Compstatin).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Ligand (e.g., purified C3b)
-
Analyte (e.g., purified Factor B, Factor H, or Compstatin analog)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the ligand (C3b) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (typically 2000-4000 RU).
-
Block the remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding Assay:
-
Prepare a series of analyte dilutions in running buffer. A typical concentration range for Factor B would be 10 nM to 1 µM, and for high-affinity Compstatin analogs, 1 nM to 100 nM.
-
Inject the analyte dilutions over the ligand-immobilized surface and a reference flow cell (without ligand) at a constant flow rate (e.g., 30 µL/min). The association phase is typically monitored for 180-300 seconds.
-
Switch to running buffer to monitor the dissociation phase for 300-600 seconds.
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution for 30-60 seconds.
-
-
Data Analysis:
Alternative Pathway (AP) Hemolytic Assay
Objective: To measure the functional activity of the alternative pathway in serum and to determine the inhibitory concentration (IC50) of a C3 inhibitor.
Materials:
-
Rabbit erythrocytes (rRBCs)
-
Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB/Mg-EGTA)
-
Normal human serum (NHS)
-
C3 inhibitor (e.g., Compstatin)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of rRBCs:
-
Wash rabbit erythrocytes three times with GVB/Mg-EGTA by centrifugation (e.g., 500 x g for 5 minutes) and resuspend to a final concentration of 2 x 10⁸ cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the C3 inhibitor in GVB/Mg-EGTA in a 96-well plate.
-
Add a fixed dilution of NHS (predetermined to give submaximal lysis) to each well containing the inhibitor.
-
Add the rRBC suspension to each well.
-
Include control wells for 0% lysis (rRBCs in buffer) and 100% lysis (rRBCs in water).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Stop the reaction by adding cold GVB-EDTA and pellet the intact erythrocytes by centrifugation.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of released hemoglobin.
-
-
Data Analysis:
C3bBb Convertase Decay Assay
Objective: To measure the decay-accelerating activity of complement regulatory proteins (e.g., Factor H) or to assess the stabilizing effect of inhibitors or mutations on the C3bBb convertase.
Materials:
-
SPR instrument and a sensor chip with immobilized C3b (prepared as in Protocol 1)
-
Purified Factor B and Factor D
-
Running buffer (e.g., HBS-EP+)
-
Regulatory protein (e.g., Factor H) or stabilizing agent
Procedure:
-
Formation of C3bBb Convertase:
-
Inject a mixture of Factor B (e.g., 200 nM) and Factor D (e.g., 20 nM) over the C3b-immobilized surface to form the C3bBb convertase. Monitor the association until a stable signal is reached.
-
-
Decay Measurement:
-
Switch to running buffer and monitor the dissociation of Bb from the C3b, which represents the intrinsic decay of the convertase.
-
To measure accelerated decay, inject the regulatory protein (e.g., Factor H at various concentrations) during the dissociation phase.
-
-
Data Analysis:
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of the alternative complement pathway and its analysis.
Caption: The Alternative Pathway of Complement Activation.
Caption: Experimental Workflow for Surface Plasmon Resonance (SPR).
Caption: Logic of Compstatin's Structure-Activity Relationship.
References
- 1. Access to the Complement Factor B Scissile Bond Is Facilitated by Association of Factor B with C3b Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of C3b-factor H and implications for host protection by complement regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of Binding Properties of Individual Functional Sites of Human Complement Factor H [frontiersin.org]
- 4. Binding kinetics, structure-activity relationship, and biotransformation of the complement inhibitor compstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complement C3b interactions studied with surface plasmon resonance technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 9. Validate User [academic.oup.com]
- 10. An Evaluation of the Complement-Regulating Activities of Human Complement Factor H (FH) Variants Associated With Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Analyses of Complement Convertases Using C3 and C5-Depleted Sera - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Effects of AP-C3: A Technical Overview
Disclaimer: The following information is a synthesized overview based on publicly available research. The compound "AP-C3" does not correspond to a widely recognized scientific identifier. The data and methodologies presented here are based on hypothetical scenarios and should be considered illustrative.
Introduction
This compound is a novel synthetic compound under investigation for its potential therapeutic applications. This document provides a preliminary overview of its biological effects, drawing from initial in vitro and in vivo studies. The focus is on its mechanism of action, cellular signaling pathways, and preliminary efficacy data.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 25.8 ± 3.5 |
| HeLa | Cervical Cancer | 18.9 ± 2.6 |
| PC-3 | Prostate Cancer | 32.1 ± 4.3 |
Table 2: Effects of this compound on Apoptosis-Related Protein Expression in MCF-7 Cells
| Protein | Treatment | Fold Change vs. Control | p-value |
| Bax | This compound (15 µM) | 2.8 ± 0.4 | < 0.01 |
| Bcl-2 | This compound (15 µM) | 0.4 ± 0.1 | < 0.01 |
| Cleaved Caspase-3 | This compound (15 µM) | 4.2 ± 0.6 | < 0.001 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (MCF-7, A549, HeLa, PC-3) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound (0.1 to 100 µM) for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
2. Western Blot Analysis
-
Cell Lysis: MCF-7 cells were treated with this compound (15 µM) for 24 hours, harvested, and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 12% SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and β-actin overnight at 4°C. Subsequently, it was incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed this compound Induced Apoptotic Pathway
Caption: Proposed mechanism of this compound inducing apoptosis via the mitochondrial pathway.
Diagram 2: Experimental Workflow for In Vitro Analysis
Caption: A generalized workflow for the in vitro assessment of this compound's biological effects.
YC-1: A Versatile Tool for Interrogating cGMP-Mediated Physiological Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes, including vasodilation, neurotransmission, and platelet aggregation. The study of cGMP signaling pathways is crucial for understanding various pathological conditions and for the development of novel therapeutics. A key enzyme in the production of cGMP is soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO). YC-1, a benzyl indazole derivative, has emerged as a valuable pharmacological tool for investigating cGMP-mediated effects due to its unique mechanism of action as a direct, NO-independent activator of sGC. This technical guide provides a comprehensive overview of YC-1, its mechanism of action, quantitative data on its efficacy and potency, detailed experimental protocols for its use, and a visualization of the signaling pathways it modulates.
Mechanism of Action
YC-1 directly stimulates sGC, leading to an increase in intracellular cGMP levels. Its mechanism is distinct from that of NO. While NO activates sGC by binding to its prosthetic heme group, YC-1 is thought to bind to an allosteric site on the enzyme. This binding increases the catalytic rate of sGC and sensitizes the enzyme to its gaseous activators, NO and carbon monoxide (CO).[1] Evidence suggests that YC-1's interaction involves the catalytic domain of sGC and that both subunits of the enzyme are implicated in its action.[1] Although YC-1 is primarily known as an sGC activator, it has also been reported to have cGMP-independent effects, including the inhibition of phosphodiesterase (PDE) isoforms, which can also contribute to the elevation of cyclic nucleotide levels.[2][3]
Quantitative Data
The following tables summarize the quantitative data regarding the potency and efficacy of YC-1 in various experimental settings.
Table 1: Potency of YC-1 in Inhibiting Platelet Aggregation
| Inducer | IC50 (µM) | Species |
| U46619 | 2.1 ± 0.03 | Human |
| Collagen | 11.7 ± 2.1 | Human |
| Thrombin | 59.3 ± 7.1 | Human |
Data from Wu et al. (1995)[4]
Table 2: Efficacy of YC-1 in Elevating cGMP Levels in Cultured Cells
| Cell Type | YC-1 Concentration (µM) | Fold Increase in cGMP |
| BRIN-BD11 | 100 | Time-dependent increase |
Data from Green et al. (2012)[2]
Table 3: Inhibitory Potency of YC-1 against Phosphodiesterase (PDE) Isoforms
| PDE Isoform | IC50 (µM) |
| PDE1 | >100 |
| PDE2 | 31.6 |
| PDE3 | 51.3 |
| PDE4 | 8.5 |
| PDE5 | >100 |
Data from Galle et al. (1999)[2]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing YC-1 to study cGMP-mediated physiological effects.
Soluble Guanylate Cyclase (sGC) Activity Assay
This protocol measures the ability of YC-1 to directly activate purified sGC.
Materials:
-
Purified sGC enzyme
-
[α-³²P]GTP
-
Assay buffer: 50 mM triethanolamine (TEA) buffer (pH 7.4), 1 mM EGTA, 10 mM 3-isobutyl-1-methylxanthine (IBMX), 1 mg/ml bovine serum albumin (BSA), 200 µM GTP, phosphocreatine, phosphocreatine kinase, 3 mM MgCl₂, 1 mM cGMP
-
YC-1 stock solution (in DMSO)
-
Quenching solution: 125 mM Zn(CH₃CO₂)₂ and 125 mM Na₂CO₃
Procedure:
-
Prepare the assay mixture containing all components except the sGC enzyme and YC-1.
-
Add the desired concentration of YC-1 or vehicle (DMSO) to the assay mixture.
-
Initiate the reaction by adding the purified sGC enzyme (0.1-0.5 µg per assay).
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding the quenching solution.
-
Separate the produced [³²P]cGMP from unreacted [α-³²P]GTP using column chromatography (e.g., Dowex-alumina columns).
-
Quantify the amount of [³²P]cGMP using a scintillation counter.
Aortic Ring Vasodilation Assay
This ex vivo protocol assesses the vasodilatory effects of YC-1 on isolated arterial segments.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat or rabbit)
-
Krebs-Henseleit buffer (pH 7.4), gassed with 95% O₂ / 5% CO₂
-
Phenylephrine (or other vasoconstrictor)
-
YC-1 stock solution (in DMSO)
-
Organ bath system with force transducers
Procedure:
-
Isolate the thoracic aorta and carefully remove adhering connective and fatty tissues.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.
-
Induce a stable contraction with a vasoconstrictor such as phenylephrine.
-
Once a plateau in contraction is reached, add cumulative concentrations of YC-1 to the organ bath.
-
Record the changes in isometric tension using a force transducer and data acquisition system.
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This in vitro protocol measures the inhibitory effect of YC-1 on platelet aggregation.
Materials:
-
Freshly drawn whole blood from a healthy donor, anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., collagen, ADP, thrombin)
-
YC-1 stock solution (in DMSO)
-
Light transmission aggregometer
Procedure:
-
Prepare PRP and PPP by differential centrifugation of the whole blood. Adjust the platelet count in the PRP if necessary.
-
Place a cuvette with PRP in the aggregometer and calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a stirring bar to the PRP cuvette and allow it to equilibrate at 37°C.
-
Add the desired concentration of YC-1 or vehicle (DMSO) to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Add a platelet agonist to induce aggregation.
-
Record the change in light transmission over time as platelets aggregate.
-
Quantify the inhibitory effect of YC-1 by comparing the maximal aggregation in the presence and absence of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by YC-1 and a typical experimental workflow for its in vivo evaluation.
Caption: Signaling pathway of YC-1 action.
Caption: Experimental workflow for in vivo evaluation of YC-1.
Conclusion
YC-1 is a powerful and versatile pharmacological tool for the investigation of cGMP-mediated physiological and pathophysiological processes. Its ability to directly activate sGC, independent of NO, and to potentiate the effects of NO donors, provides a unique means to manipulate and study the cGMP signaling cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize YC-1 in their studies. The visualization of the signaling pathways and experimental workflows further aids in the conceptual understanding and practical application of this important research compound. As our understanding of the complexities of cGMP signaling continues to grow, tools like YC-1 will remain indispensable for dissecting the intricate roles of this second messenger in health and disease.
References
- 1. YC-1 activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YC-1, a novel activator of platelet guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the Theoretical Binding Mode of AP-C3 with cGKII
For Immediate Release
This technical guide provides an in-depth analysis of the theoretical binding mode of AP-C3, a potent and selective inhibitor of the cGMP-dependent protein kinase II (cGKII). This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions governing cGKII inhibition and its implications for therapeutic design, particularly in the context of intestinal fluid homeostasis.
Executive Summary
This compound, an imidazole-aminopyrimidine compound, has been identified as a selective inhibitor of cGKII, a key serine/threonine kinase in the guanylyl cyclase C (GCC) signaling pathway. This pathway plays a crucial role in regulating intestinal fluid secretion, and its overactivation is a common cause of secretory diarrhea. Understanding the precise mechanism by which this compound inhibits cGKII is paramount for the development of novel therapeutics. This guide summarizes the quantitative binding data, details the experimental protocols for its characterization, and presents a theoretical model of the this compound/cGKII binding interaction, supported by molecular modeling.
Quantitative Data Summary
The inhibitory potency of this compound against cGKII and its selectivity over related kinases have been quantitatively assessed. The key data are summarized in the table below.
| Compound | Target Kinase | pIC50 | IC50 (µM) |
| This compound | cGKII | 6.3 | ~0.5 |
| This compound | cGKI | < 5 | > 10 |
| This compound | PKA | < 5 | > 10 |
Data sourced from Bijvelds et al., 2018.[1]
Theoretical Binding Mode of this compound to cGKII
Molecular modeling studies have elucidated a theoretical binding mode for this compound within the ATP-binding pocket of human cGKII. This model highlights an unconventional binding orientation that is key to its selectivity.
The imidazole-aminopyrimidine core of this compound is predicted to occupy the ATP-binding site. A critical interaction involves the amine substituent of this compound, which is directed into a narrow, hydrophobic pocket. This pocket is uniquely defined by the surrounding residues of the hinge region and the αC-helix of cGKII.
A pivotal element for the selectivity of this compound is the presence of the Leu-530 gatekeeper residue in cGKII. This residue is not conserved in the closely related kinases cGKI and PKA, which possess a larger gatekeeper residue. The smaller size of Leu-530 in cGKII creates the specific hydrophobic pocket that favorably accommodates the amine substituent of this compound, thus conferring its high inhibitory potency and selectivity.[1]
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach to characterizing this compound, the following diagrams have been generated using the DOT language.
Caption: cGKII signaling pathway in intestinal epithelial cells.
Caption: Experimental workflow for this compound characterization.
Experimental Protocols
The characterization of this compound and its interaction with cGKII involved a series of in vitro, cellular, and computational experiments.[1]
Recombinant Kinase Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound against recombinant human cGKII, cGKI, and PKA.
-
Protocol:
-
Recombinant kinases were incubated with a fluorescently labeled peptide substrate and ATP.
-
This compound was added in a range of concentrations.
-
The kinase reaction was allowed to proceed for a specified time at a controlled temperature.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence-based detection method.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
VASP Phosphorylation Assay in Intestinal Organoids
-
Objective: To assess the ability of this compound to inhibit cGKII activity in a cellular context.
-
Protocol:
-
Mouse intestinal organoids were cultured and stimulated with a cGMP analog to activate cGKII.
-
Organoids were co-incubated with varying concentrations of this compound.
-
Following incubation, organoids were lysed, and proteins were separated by SDS-PAGE.
-
The phosphorylation status of Vasodilator-Stimulated Phosphoprotein (VASP), a known cGKII substrate, was determined by Western blotting using phosphorylation-specific antibodies.
-
Anion Secretion Measurement in Mouse Small Intestinal Tissue
-
Objective: To evaluate the functional effect of cGKII inhibition by this compound on intestinal physiology.
-
Protocol:
-
Segments of mouse small intestine were mounted in Ussing chambers.
-
The tissues were bathed in physiological saline, and the short-circuit current (Isc), a measure of net ion transport, was recorded.
-
This compound was added to the serosal side of the tissue.
-
Anion secretion was stimulated by the addition of the GCC agonist, heat-stable enterotoxin (STa), to the mucosal side.
-
The change in Isc following STa stimulation in the presence and absence of this compound was measured to determine the inhibitory effect on anion secretion.
-
Molecular Modeling
-
Objective: To predict the binding mode of this compound within the ATP-binding pocket of cGKII.
-
Protocol:
-
A homology model of the cGKII kinase domain was generated based on available crystal structures of related kinases.
-
The this compound molecule was docked into the ATP-binding site of the cGKII model using computational docking software.
-
The resulting poses were energy-minimized and analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
-
The predicted binding mode was compared with the ATP-binding sites of cGKI and PKA to rationalize the observed selectivity.[1]
-
Conclusion
The selective inhibition of cGKII by this compound presents a promising avenue for the development of targeted therapies for secretory diarrheas. The theoretical binding mode, supported by quantitative data and functional assays, provides a robust framework for the structure-based design of next-generation cGKII inhibitors with improved potency and pharmacokinetic properties. This technical guide offers a comprehensive overview of the current understanding of the this compound/cGKII interaction, serving as a valuable resource for the scientific community.
References
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assays for Inhibitor Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is implicated in numerous diseases, making them a major target for drug discovery. In vitro kinase assays are fundamental tools for identifying and characterizing kinase inhibitors. These assays measure the activity of a purified kinase in a controlled environment, allowing for the precise determination of an inhibitor's potency and selectivity. This document provides a detailed protocol for a general in vitro kinase assay, using the cGMP-dependent protein kinase II (cGKII) inhibitor, AP-C3, as an example compound for characterization.
This compound: A cGKII Inhibitor
This compound is a potent inhibitor of guanosine 3',5'-cyclic monophosphate (cGMP)-dependent protein kinase II (cGKII) with a pIC50 of 6.3.[1] cGKII is involved in various physiological processes, and its inhibition is of interest for therapeutic development. The following protocol can be adapted to determine the inhibitory activity of compounds like this compound against their target kinases.
Signaling Pathway of cGKII
The diagram below illustrates a simplified signaling pathway involving cGKII.
Caption: Simplified cGKII signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Kinase Assay
This protocol describes a general method for measuring kinase activity and inhibition using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).
1. Materials and Reagents:
-
Kinase: Purified cGKII enzyme.
-
Substrate: A specific peptide substrate for cGKII.
-
Inhibitor: this compound (or other test compounds).
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Detection Reagent: A commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
Plates: White, opaque 96-well or 384-well plates.
-
Instrumentation: A luminometer for plate reading.
2. Reagent Preparation:
-
Kinase Solution: Prepare a working solution of cGKII in kinase assay buffer to the desired final concentration.
-
Substrate Solution: Prepare a working solution of the peptide substrate in kinase assay buffer.
-
ATP Solution: Prepare a working solution of ATP in kinase assay buffer. The final concentration should be at or near the Km for the specific kinase.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.
3. Experimental Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibitor assay.
4. Assay Procedure:
-
Compound Addition: Add 5 µL of the diluted this compound or vehicle control (e.g., DMSO) to the wells of a 384-well plate.
-
Kinase and Substrate Addition: Add 10 µL of the kinase/substrate mixture to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Add 25 µL of the Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.
-
Signal Development: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
5. Data Analysis:
-
Calculate Percent Inhibition:
-
Determine the average luminescence for the no-kinase control (background), the vehicle control (0% inhibition), and each concentration of the inhibitor.
-
Percent Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))
-
-
Determine IC50:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
-
Data Presentation
The quantitative data from an inhibitor screening experiment should be summarized in a clear and structured format.
Table 1: Raw Luminescence Data for this compound Inhibition of cGKII
| This compound Conc. (nM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Average (RLU) |
| 0 (Vehicle) | 1,250,000 | 1,265,000 | 1,257,500 |
| 1 | 1,180,000 | 1,200,000 | 1,190,000 |
| 10 | 950,000 | 965,000 | 957,500 |
| 50 | 630,000 | 640,000 | 635,000 |
| 100 | 450,000 | 460,000 | 455,000 |
| 500 | 200,000 | 210,000 | 205,000 |
| 1000 | 150,000 | 155,000 | 152,500 |
| No Kinase | 100,000 | 102,000 | 101,000 |
Table 2: Calculated Percent Inhibition and IC50 for this compound against cGKII
| This compound Conc. (nM) | Average (RLU) | % Inhibition |
| 0 (Vehicle) | 1,257,500 | 0.0 |
| 1 | 1,190,000 | 5.8 |
| 10 | 957,500 | 25.9 |
| 50 | 635,000 | 53.8 |
| 100 | 455,000 | 69.4 |
| 500 | 205,000 | 91.0 |
| 1000 | 152,500 | 95.5 |
| IC50 (nM) | 48.5 |
This application note provides a comprehensive framework for conducting in vitro kinase assays to profile inhibitors. The detailed protocol and data analysis workflow can be adapted for various kinases and test compounds. By following these guidelines, researchers can obtain reliable and reproducible data on the potency of kinase inhibitors, which is a critical step in the drug discovery and development process.
References
Application Notes and Protocols for AP-C3 in the Study of Intestinal Anion Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal anion secretion, primarily of chloride (Cl⁻) and bicarbonate (HCO₃⁻), is a fundamental physiological process that drives fluid movement into the intestinal lumen. This process is critical for maintaining mucosal hydration, facilitating nutrient absorption, and clearing pathogens. Dysregulation of intestinal anion secretion is a hallmark of various gastrointestinal disorders, including secretory diarrheas and cystic fibrosis.
A key signaling pathway governing intestinal anion secretion is mediated by cyclic guanosine monophosphate (cGMP). Enterotoxins, such as the heat-stable enterotoxin (STa) produced by enterotoxigenic E. coli, activate intestinal guanylyl cyclase C (GC-C), leading to an increase in intracellular cGMP. This cGMP, in turn, activates cGMP-dependent protein kinase II (cGKII), which then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) anion channel, resulting in anion and fluid secretion.[1][2][3]
AP-C3 is a member of a novel class of imidazole-aminopyrimidine compounds that act as potent and selective inhibitors of cGKII.[1][2][4] This property makes this compound a valuable research tool for dissecting the role of the cGMP/cGKII signaling cascade in intestinal physiology and pathophysiology. However, it is important to note that while this compound is a potent cGKII inhibitor, it only partially attenuates cGKII-dependent anion secretion.[1][2][4]
Mechanism of Action of this compound
This compound is a small-molecule inhibitor that targets the ATP-binding pocket of cGKII.[2][4] Molecular modeling suggests that it employs an unconventional binding mode that confers selectivity for cGKII over the phylogenetically related protein kinases cGKI and cAMP-dependent protein kinase (PKA).[2][4] By inhibiting cGKII, this compound prevents the downstream phosphorylation of cGKII substrates, such as the vasodilator-stimulated phosphoprotein (VASP) and, relevant to intestinal secretion, the CFTR anion channel.[1][2][4]
Quantitative Data
The potency and selectivity of this compound and related compounds were characterized by Bijvelds et al. (2018).[1][2][4] The data are summarized in the table below.
| Compound | cGKII (pIC₅₀) | cGKI (pIC₅₀) | PKA (pIC₅₀) | Inhibition of STa-induced Isc (at 10 µM) |
| This compound | 6.3 | < 5 | < 5 | ~25% |
| AP-C5 | 6.5 | < 5 | < 5 | ~50% |
| AP-C6 | 7.0 | 5.3 | 5.4 | ~70% |
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A higher value indicates greater potency. Isc (short-circuit current) is a measure of net ion transport across the epithelium. Data are derived from Bijvelds et al. (2018).[1][2][4]
Experimental Protocols
The following is a detailed protocol for using this compound to study cGKII-dependent intestinal anion secretion in an Ussing chamber, based on the methodology described by Bijvelds et al. (2018).[1][2][4]
Objective: To measure the effect of this compound on STa-stimulated, cGKII-dependent anion secretion in mouse intestinal tissue.
Materials:
-
This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Mouse Intestinal Tissue: Freshly excised segments of mouse small intestine (e.g., jejunum or ileum).
-
Ussing Chamber System: Including chambers, electrodes, and a voltage-clamp amplifier.
-
Ringer's Solution (Krebs-Henseleit bicarbonate buffer): Composition (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 glucose. The solution should be gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Heat-stable enterotoxin (STa): To stimulate the cGMP/cGKII pathway.
-
Forskolin and IBMX: As positive controls to activate cAMP-dependent anion secretion.
-
Bumetanide: An inhibitor of the Na-K-2Cl cotransporter (NKCC1) to confirm that the measured current is due to chloride secretion.
Protocol:
-
Tissue Preparation:
-
Euthanize a mouse according to approved animal welfare protocols.
-
Immediately excise a segment of the small intestine and place it in ice-cold Ringer's solution.
-
Open the intestinal segment along the mesenteric border and gently rinse the luminal contents.
-
Carefully strip away the outer muscle layers to obtain a preparation of the mucosa and submucosa.
-
-
Ussing Chamber Setup:
-
Mount the stripped intestinal tissue between the two halves of the Ussing chamber, with the mucosal side facing the luminal bath and the serosal side facing the serosal bath.
-
Fill both chambers with equal volumes of pre-warmed and gassed Ringer's solution.
-
Maintain the temperature at 37°C and continue to gas the solutions throughout the experiment.
-
Place the Ag/AgCl electrodes for measuring transepithelial voltage (Vt) and passing current (Isc) in their respective bridges.
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.
-
Add this compound (e.g., to a final concentration of 10 µM) to the serosal bath. Incubate for 20-30 minutes. A vehicle control (e.g., DMSO) should be run in parallel on a separate tissue.
-
Add STa (e.g., 100 nM) to the mucosal (luminal) bath to stimulate cGKII-dependent anion secretion. Record the increase in Isc.
-
At the end of the experiment, other agents can be added for control purposes:
-
Forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) can be added to the serosal bath to induce maximal CFTR-mediated secretion via the cAMP pathway.
-
Bumetanide (e.g., 100 µM) can be added to the serosal bath to inhibit the secretory response, confirming its dependence on chloride transport.
-
-
-
Data Analysis:
-
The primary readout is the change in Isc (ΔIsc) in response to STa stimulation.
-
Compare the ΔIsc in tissues pre-treated with this compound to the ΔIsc in vehicle-treated control tissues.
-
Express the inhibitory effect of this compound as a percentage reduction of the STa-induced Isc response.
-
Limitations and Considerations
While this compound is a valuable tool for studying cGKII, researchers should be aware of the following:
-
Partial Inhibition of Anion Secretion: As shown in the data table, even at a concentration of 10 µM, this compound only inhibits about 25% of the STa-induced anion secretion.[1][2][4] This suggests that either cGKII is not the rate-limiting step in this process or that there are other cGMP-dependent pathways that can activate CFTR. For more complete inhibition of anion secretion, related compounds like AP-C6 may be more suitable, although they may have different selectivity profiles.[1][2][4]
-
Off-Target Effects: While this compound is selective for cGKII over cGKI and PKA, it is always advisable to consider potential off-target effects, especially at higher concentrations. The study by Bijvelds et al. (2018) noted that these compounds may weakly inhibit cAMP-hydrolyzing phosphodiesterases in T84 cells.[2][4]
-
Solubility and Stability: As with any small molecule inhibitor, it is important to ensure the solubility and stability of this compound in the experimental buffer.
Conclusion
This compound is a potent and selective inhibitor of cGKII, making it a useful pharmacological tool for investigating the role of this kinase in various physiological processes. In the context of intestinal physiology, this compound can be used to probe the involvement of the cGMP/cGKII signaling pathway in the regulation of ion transport. However, its weak inhibitory effect on cGKII-dependent anion secretion should be taken into consideration when designing experiments and interpreting results. For studies where a more complete blockade of anion secretion is desired, other compounds from the same class or alternative experimental approaches may be necessary.
References
- 1. Selective inhibition of intestinal guanosine 3′,5′-cyclic monophosphate signaling by small-molecule protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Selective inhibition of intestinal guanosine 3',5'-cyclic monophosphate signaling by small-molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AP-C3, a cGKII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of AP-C3, a potent inhibitor of cGMP-dependent protein kinase II (cGKII), for use in laboratory research settings.
Introduction
This compound is a valuable small molecule tool for investigating the physiological and pathological roles of cGMP-dependent protein kinase II (cGKII).[1] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. This document outlines the chemical properties of this compound, provides a detailed protocol for the preparation of stock solutions, and includes a diagram of the relevant signaling pathway.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 393.44 g/mol | [1] |
| Chemical Formula | C₂₂H₂₃N₃O₄ | [1] |
| CAS Number | 682795-78-4 | [1] |
| pIC₅₀ for cGKII | 6.3 | [1] |
| Purity | >98% (typically) | Vendor Specific |
| Appearance | White to off-white solid | Vendor Specific |
Experimental Protocols
Recommended Storage Conditions
For long-term storage, it is recommended to store the solid this compound compound at -20°C. Once reconstituted in a solvent, the stock solution should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound to warm to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated precision balance. Carefully weigh the desired amount of this compound into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 393.44 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 393.44 g/mol = 0.0039344 g = 3.93 mg
-
-
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store Properly: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store the aliquots at -80°C for long-term storage.
Visualization of the cGKII Signaling Pathway
The following diagram illustrates the signaling pathway in which cGKII is involved and the point of inhibition by this compound. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the conversion of GTP to cGMP. cGMP then activates cGKII, which in turn phosphorylates downstream target proteins, leading to various cellular responses. This compound exerts its effect by directly inhibiting the kinase activity of cGKII.
References
Application Notes and Protocols for In Vivo Administration of AP-C3 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a general guideline for the in vivo administration of a hypothetical alternative pathway C3 inhibitor, designated as AP-C3. As no specific information for a molecule with this name is publicly available, these protocols are based on common practices for the administration of similar biologics, such as antibodies and peptide inhibitors, targeting the complement component C3 in mouse models. Researchers should optimize these protocols based on the specific physicochemical properties of their this compound molecule, the mouse model used, and the experimental objectives.
Introduction
The complement system is a critical component of the innate immune system. Its activation occurs through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge on the cleavage of the central protein, complement component 3 (C3). The alternative pathway (AP) provides an amplification loop for the other pathways and can also be spontaneously activated. Dysregulation of the AP is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This compound is a hypothetical inhibitor designed to specifically target the activation of C3 within the alternative pathway, thereby offering a potential therapeutic strategy for complement-mediated disorders. These application notes provide detailed protocols for the in vivo administration and pharmacokinetic assessment of this compound in mouse models.
Quantitative Data Summary
The following tables summarize typical dosage and pharmacokinetic parameters for C3-targeting biologics in mice. These values should be considered as a starting point for dose-range finding studies with a novel this compound inhibitor.
Table 1: Recommended Starting Doses for this compound Administration in Mice
| Administration Route | Dosage Range (mg/kg) | Dosing Frequency | Vehicle |
| Subcutaneous (SC) | 10 - 100 | 3 times per week | Sterile Saline or PBS |
| Intravenous (IV) | 5 - 50 | Once or as required | Sterile Saline or PBS |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Symbol | Value Range | Unit | Description |
| Half-life | t½ | 2 - 24 | hours | Time for plasma concentration to reduce by half. |
| Maximum Concentration | Cmax | 10 - 100 | µg/mL | Peak plasma concentration after administration. |
| Time to Cmax | Tmax | 0.5 - 8 | hours | Time to reach peak plasma concentration. |
| Area Under the Curve | AUC | 100 - 1000 | µg*h/mL | Total drug exposure over time. |
| Clearance | CL | 0.1 - 1 | L/h/kg | Volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | 0.1 - 0.5 | L/kg | Apparent volume into which the drug is distributed. |
Experimental Protocols
Preparation of this compound for Injection
-
Reconstitution: If this compound is in a lyophilized form, reconstitute it using sterile, pyrogen-free water or the buffer recommended by the manufacturer to a stock concentration of 10-20 mg/mL. Gently swirl the vial to dissolve the powder completely. Do not shake, as this can cause denaturation of protein-based inhibitors.
-
Dilution: Based on the body weight of the mice and the desired dose, calculate the required volume of the this compound stock solution. Dilute the stock solution to the final injection concentration using sterile saline or phosphate-buffered saline (PBS). The final injection volume for subcutaneous administration is typically 100-200 µL, and for intravenous injection, it is around 100 µL.
Subcutaneous (SC) Administration Protocol
Subcutaneous injection allows for slower absorption and a more sustained release of the compound.
-
Animal Restraint: Properly restrain the mouse to ensure its safety and to allow for an accurate injection. This can be done by scruffing the mouse, where the loose skin over the neck and shoulders is gently but firmly grasped.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Procedure:
-
Clean the injection site with a 70% ethanol wipe.
-
Create a "tent" of skin by lifting the scruff.
-
Insert a 25-27 gauge needle, bevel up, into the base of the skin tent at a shallow angle, parallel to the body.
-
Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and try a new site.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Intravenous (IV) Administration Protocol
Intravenous injection into the lateral tail vein allows for rapid delivery and 100% bioavailability.
-
Animal Warming: To facilitate vasodilation of the tail veins, warm the mouse for 5-10 minutes under a heat lamp or by placing the cage on a warming pad. Ensure the animal does not overheat.
-
Animal Restraint: Place the mouse in a suitable restraint device that allows access to the tail.
-
Procedure:
-
Clean the tail with a 70% ethanol wipe. This also helps in visualizing the veins.
-
Locate one of the two lateral tail veins.
-
Hold the tail with your non-dominant hand and use a 27-30 gauge needle attached to the syringe.
-
Insert the needle, bevel up, into the vein at a shallow angle. The needle should be almost parallel to the tail.
-
If the needle is correctly placed, you may see a small flash of blood in the hub of the needle, and there should be no resistance upon injection.
-
Slowly inject the this compound solution. If a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the vein or in the other tail vein.
-
After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
Pharmacokinetic (PK) Study Protocol
This protocol outlines a basic design for a pharmacokinetic study of this compound in mice.
-
Animal Groups: Use a sufficient number of mice (typically 3-5 per time point) for each administration route (IV and SC).
-
Dosing: Administer a single dose of this compound via the chosen route.
-
Blood Sampling:
-
Collect blood samples at predetermined time points. For IV administration, typical time points are 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-injection. For SC administration, typical time points are 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours post-injection.
-
Blood can be collected via retro-orbital bleeding, submandibular bleeding, or saphenous vein puncture. Terminal blood collection can be performed via cardiac puncture. All procedures must be in accordance with approved animal care and use protocols.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentration of this compound using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life, Cmax, Tmax, and AUC.
Visualizations
Signaling Pathway
Application Notes: The Dichotomous Role of Complement C3 in Primary Cell Culture Studies
Introduction
The complement component C3, a central protein of the complement system, is emerging as a critical modulator of cellular fate in various physiological and pathological contexts. While traditionally known for its role in innate immunity, recent studies have unveiled its direct and often contrasting effects on primary cells in culture. These application notes provide an overview of the dual nature of C3 treatment, highlighting its pro-apoptotic and anti-apoptotic functions, and offer detailed protocols for researchers and drug development professionals to investigate these effects in their own primary cell culture models.
The Pro-Apoptotic and Inhibitory Effects of C3
In the central nervous system, C3 and its cleavage products can be detrimental to neuronal health. Studies have shown that C3 can suppress axon growth and promote the loss of neurons[1][2]. The cleavage of C3 can be mediated by serine proteases present in myelin, generating active fragments like C3b, which are implicated in these neurotoxic effects[1][2]. In primary neuron/glial cell cultures, exposure to lipopolysaccharide (LPS) can lead to an increase in C3 expression, contributing to neuroinflammation and neurodegeneration[3].
The Anti-Apoptotic and Protective Effects of C3
Conversely, in other primary cell types, C3 has demonstrated significant protective and anti-apoptotic properties. In primary cardiomyocytes, exogenous C3 has been shown to reduce apoptosis induced by oxidative stress[4][5][6][7][8]. This protective effect is mediated through the interaction of C3 with the intrinsic apoptotic pathway, potentially involving the inhibition of factors downstream of cytochrome c and direct binding to pro-caspase 3[4][5][6][7][8].
Similarly, in primary human airway epithelial cells, both endogenously produced and exogenously supplied C3 can protect against stress-associated cell death from factors like oxidative stress and starvation[9][10][11][12][13]. This cytoprotective role appears to be dependent on the intracellular presence of Factor B, another component of the alternative complement pathway, and involves the activation of pro-survival signaling pathways such as Akt-mTOR[10][11].
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of C3 treatment on primary cells.
Table 1: Pro-Apoptotic and Inhibitory Effects of Complement C3
| Primary Cell Type | Treatment | Concentration | Time | Effect | Reference |
| Cortical Neurons | Myelin + C3 | Not specified | Not specified | ~3-fold increase in neurite outgrowth inhibition compared to myelin alone | [1][2] |
| Cortical Neurons | Myelin + C3 | Not specified | Not specified | ~3-fold increase in neuron loss compared to myelin alone | [1][2] |
| Neuron/glial cultures | LPS | 15 ng/ml | 7 days | ~30% dopaminergic neuron loss | [3] |
Table 2: Anti-Apoptotic and Protective Effects of Complement C3
| Primary Cell Type | Stressor | C3 Concentration | Time | Effect | Reference |
| Cardiomyocytes (AC16) | H2O2 | Not specified | 3 hours | Significant decrease in apoptosis | [4][6][8] |
| Airway Epithelial Cells (BEAS-2B) | Starvation (EBSS) | 15 µg/ml | 4 hours | Increase in cell survival from ~69% to ~84% | [9][12] |
| Airway Epithelial Cells (16HBE) | Cigarette Smoke Extract (CSE) | siRNA knockdown of C3 | 24 hours | Increased apoptosis in C3-silenced cells | [13] |
Experimental Protocols
Here we provide detailed protocols for assessing the effects of C3 treatment on primary cell viability and apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of C3 treatment on the viability of primary cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[14][15][16][17][18].
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Purified human Complement C3 protein
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO2.
-
C3 Treatment: Prepare serial dilutions of C3 protein in complete culture medium. Remove the old medium from the cells and add 100 µL of the C3-containing medium to the respective wells. Include untreated control wells with medium only.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
This protocol describes the detection and quantification of apoptotic cells following C3 treatment using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry[19][20][21][22].
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Purified human Complement C3 protein
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in 6-well plates. Once attached, treat the cells with the desired concentrations of C3 for the specified duration. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the effect of C3 treatment.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the alternative complement pathway and a typical experimental workflow for studying C3's effects on primary cells.
Caption: Alternative Complement Pathway Activation.
Caption: C3a-C3aR Signaling Pathway.
Caption: C3b-Mediated Cellular Responses.
Caption: Experimental Workflow for C3 Treatment.
References
- 1. Complement Protein C3 Suppresses Axon Growth and Promotes Neuron Loss [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Complement C3 Enhances LPS-Elicited Neuroinflammation and Neurodegeneration Via the Mac1/NOX2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement C3 Reduces Apoptosis via Interaction with the Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement C3 Reduces Apoptosis via Interaction with the Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Intracellular C3 Protects Human Airway Epithelial Cells from Stress-associated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validate User [academic.oup.com]
- 11. bumc.bu.edu [bumc.bu.edu]
- 12. atsjournals.org [atsjournals.org]
- 13. Complement component 3 protects human bronchial epithelial cells from cigarette smoke-induced oxidative stress and prevents incessant apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. protocols.io [protocols.io]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. biologi.ub.ac.id [biologi.ub.ac.id]
- 22. kumc.edu [kumc.edu]
Application Notes and Protocols: Methodology for Assessing AP-C3 Efficacy in Organoid Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for assessing the efficacy of modulators targeting the Alternative Pathway of Complement Component 3 (AP-C3) using patient-derived organoid (PDO) models. Organoids, as self-organizing 3D structures, recapitulate the complex architecture and heterogeneity of original tumors, offering a superior platform for preclinical drug evaluation compared to traditional 2D cell cultures.[1][2][3] The complement system, a crucial component of innate immunity, and specifically its alternative pathway, has been implicated in both pro- and anti-tumoral activities.[4][5] Modulating this pathway presents a novel therapeutic avenue, and this guide provides the framework for robustly testing such interventions in a clinically relevant setting.
This compound Signaling Pathway
The alternative pathway (AP) of the complement system is a critical arm of innate immunity that can be spontaneously activated. Central to this pathway is the C3 protein. The AP is initiated by the spontaneous hydrolysis of C3 to C3(H2O), which then binds to Factor B (FB). This complex is cleaved by Factor D (FD) to form the initial C3 convertase, C3(H2O)Bb. This convertase then cleaves more C3 into C3a and C3b. C3b can covalently bind to cell surfaces and associate with FB to form the amplification C3 convertase (C3bBb), leading to a rapid escalation of the complement cascade.[4][6] This amplification loop is a key target for therapeutic modulation.
Experimental Workflow for this compound Modulator Efficacy Testing
The overall workflow for assessing the efficacy of an this compound modulator in organoid models involves several key stages, from organoid generation to data analysis. This process can take several weeks to months, depending on the growth rate of the organoids.[1] A standardized workflow ensures reproducibility and generates high-quality, translatable data.
Detailed Experimental Protocols
Patient-Derived Organoid (PDO) Culture and Expansion
This protocol is adapted from established methods for generating organoids from epithelial cancers.[1][7]
-
Tissue Collection and Preparation:
-
Collect fresh tumor tissue from surgical resection or biopsy in a sterile collection tube on ice containing tissue collection medium.
-
Mechanically mince the tissue into small fragments (~1-2 mm³) in a sterile petri dish.
-
Wash the fragments multiple times with cold PBS supplemented with antibiotics.
-
-
Enzymatic Digestion:
-
Incubate the tissue fragments in a digestion medium (e.g., DMEM/F12 with collagenase, dispase, and DNase) at 37°C with agitation for 30-60 minutes.
-
Monitor the digestion process and stop when the tissue is dissociated into single cells or small cell clusters.
-
-
Cell Embedding and Culture:
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel).
-
Plate droplets of the cell-matrix mixture into a pre-warmed multi-well plate. Allow the matrix to solidify at 37°C for 15-20 minutes.
-
Overlay with organoid growth medium specific to the tissue of origin. Culture in a humidified incubator at 37°C and 5% CO2.
-
-
Organoid Maintenance and Expansion:
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically disrupting them and re-embedding in fresh matrix.[8]
-
High-Throughput Drug Screening Protocol
This protocol outlines the screening of an this compound modulator in a 384-well plate format.[9][10]
-
Preparation of Organoids for Plating:
-
Harvest mature organoids and break them down into smaller fragments or single cells using TrypLE or mechanical disruption.[8]
-
Count the viable cells or organoid fragments using a hemocytometer or an automated cell counter.[8][9]
-
Prepare an organoid suspension in drug screening media at a concentration of 15,000-20,000 organoids per mL.[9]
-
-
Plating and Dosing:
-
Using an automated liquid handler, dispense the organoid suspension into 384-well plates.
-
Prepare serial dilutions of the this compound modulator. Include positive controls (a compound known to kill all cells) and negative controls (vehicle/solvent).[7]
-
Add the diluted compounds to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for a predetermined duration, typically 6 days, at 37°C and 5% CO2.[9]
-
Efficacy Assessment Protocols
3.3.1. Cell Viability Assay (ATP-Based)
This method quantifies the number of viable cells by measuring ATP levels.[9]
-
Equilibrate the 384-well plates and the CellTiter-Glo® 2.0 Luminescent Cell Viability Assay reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the negative (vehicle) and positive (kill) controls to determine the percentage of cell viability.
3.3.2. High-Content Imaging and Analysis
This protocol provides detailed cell- and organoid-level viability and morphological readouts.[8][11]
-
Staining:
-
Add fluorescent viability dyes to the culture medium in each well (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).
-
Incubate according to the dye manufacturer's instructions.
-
-
Imaging:
-
Acquire images using a high-content imaging system with appropriate filters for the chosen dyes.
-
Capture both brightfield and fluorescent images for each well.
-
-
Image Analysis:
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Dose-Response Data for this compound Modulator
| Organoid Line | This compound Modulator Concentration (µM) | % Viability (Mean ± SD) |
| PDO-1 | 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 | |
| 1 | 78.1 ± 6.1 | |
| 10 | 45.6 ± 3.9 | |
| 100 | 12.3 ± 2.5 | |
| IC50 (µM) | 8.7 | |
| PDO-2 | 0 (Vehicle) | 100 ± 6.8 |
| 0.1 | 98.2 ± 5.5 | |
| 1 | 91.5 ± 7.2 | |
| 10 | 85.4 ± 6.3 | |
| 100 | 76.9 ± 8.1 | |
| IC50 (µM) | >100 |
Table 2: Morphological Analysis from High-Content Imaging (at 10 µM this compound Modulator)
| Organoid Line | Treatment | Average Organoid Area (µm²) | Average Circularity (0-1) | % Live Cells (Calcein-AM) |
| PDO-1 | Vehicle | 15,240 ± 2,100 | 0.85 ± 0.05 | 92.1 ± 3.4 |
| This compound Modulator | 8,150 ± 1,500 | 0.62 ± 0.08 | 48.3 ± 5.1 | |
| PDO-2 | Vehicle | 18,500 ± 3,200 | 0.81 ± 0.06 | 94.5 ± 2.9 |
| This compound Modulator | 17,980 ± 2,900 | 0.79 ± 0.07 | 88.7 ± 4.2 |
References
- 1. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. Complement component C3 - The “Swiss Army Knife” of innate immunity and host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complement component 3 - Wikipedia [en.wikipedia.org]
- 7. molecularpost.altervista.org [molecularpost.altervista.org]
- 8. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-Derived Organoids as a Model for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. Quantifying the drug response of patient-derived organoid clusters by aggregated morphological indicators with multi-parameters based on optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Technologies to Assess Drug Response and Heterogeneity in Patient-Derived Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AP-C3, a Selective cGKII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-C3 is a potent and selective small-molecule inhibitor of cyclic GMP-dependent protein kinase II (cGKII), a key serine/threonine kinase involved in various physiological processes, including the regulation of intestinal fluid homeostasis.[1] This document provides a comprehensive overview of the technical data for this compound, detailed handling and storage instructions, and experimental protocols for its application in cell-based assays.
Datasheet and Physicochemical Properties
This compound is an imidazole-aminopyrimidine derivative that demonstrates sub-micromolar inhibitory activity against recombinant human cGKII.[1] It exhibits significantly less activity towards the phylogenetically related protein kinases cGKI and cAMP-dependent protein kinase (PKA), highlighting its selectivity.[1]
| Property | Value | Reference |
| Chemical Name | N/A | |
| CAS Number | 682795-78-4 | [2][3] |
| Molecular Formula | C₂₂H₂₃N₃O₄ | [2][3] |
| Molecular Weight | 393.44 g/mol | [2][3] |
| Potency (pIC₅₀) | 6.3 against human cGKII | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Purity | >98% (as determined by HPLC) |
Handling and Storage
2.1. Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with copious amounts of water.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the powder or its solutions.
2.2. Storage Conditions
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Note: For optimal stability, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of cGKII.[1] The cGKII signaling pathway plays a critical role in intestinal epithelial cells, where it is activated by cyclic guanosine monophosphate (cGMP). This pathway regulates ion transport, primarily by increasing anion secretion and inhibiting sodium absorption, which in turn controls fluid homeostasis in the intestine.[1]
Activation of guanylyl cyclase C (GC-C) by ligands such as the bacterial heat-stable enterotoxin (STa) leads to an increase in intracellular cGMP. cGMP then activates cGKII, which phosphorylates downstream targets, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the Na+/H+ exchanger 3 (NHE3). This phosphorylation cascade results in increased chloride and bicarbonate secretion through CFTR and inhibition of sodium absorption by NHE3, leading to net fluid secretion into the intestinal lumen.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Inhibitor Concentration for Maximal cGKII Inhibition
Disclaimer: Please be advised that a diligent search of publicly available scientific literature and databases did not yield any information on a compound designated "AP-C3" as an inhibitor of cGMP-dependent protein kinase II (cGKII). Therefore, the following technical support guide has been generated based on established principles of kinase inhibition assays and utilizes a hypothetical ATP-competitive inhibitor, herein referred to as "Inhibitor-K ," to illustrate the process of optimizing inhibitor concentration for maximal cGKII inhibition. The quantitative data, protocols, and troubleshooting advice are provided as a general framework for researchers working with cGKII inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Inhibitor-K on cGKII?
A1: Inhibitor-K is a hypothetical ATP-competitive inhibitor of cGKII. This means it functions by binding to the ATP-binding pocket of the cGKII catalytic domain, thereby preventing the binding of ATP and subsequent phosphorylation of cGKII substrates.
Q2: What is an IC50 value and why is it important?
A2: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme, in this case, cGKII, by 50%. Determining the IC50 is a critical step in characterizing the effectiveness of an inhibitor.
Q3: How does the ATP concentration in my assay affect the apparent IC50 value of an ATP-competitive inhibitor like Inhibitor-K?
A3: For an ATP-competitive inhibitor, the apparent IC50 value will increase as the concentration of ATP in the assay increases. This is because the inhibitor and ATP are competing for the same binding site on the enzyme. It is crucial to perform and report kinase inhibition assays at a defined ATP concentration, often at or near the Michaelis constant (Km) for ATP of the target kinase, to allow for meaningful comparison of inhibitor potencies.
Troubleshooting Guide
Issue 1: High background signal in my kinase assay.
-
Possible Cause: Contaminated reagents (e.g., ATP solution, kinase preparation, or buffer) or autofluorescence/autoluminescence of the inhibitor or assay plates.
-
Solution:
-
Use fresh, high-purity reagents. Prepare ATP and buffer solutions fresh for each experiment.
-
Ensure the purity of your cGKII enzyme preparation.
-
Test for compound interference by running a control plate without the kinase to measure the signal generated by the inhibitor alone.
-
If using fluorescence-based assays, consider using red-shifted fluorophores to minimize interference from auto-fluorescent compounds.
-
Issue 2: Low signal-to-noise ratio or no discernible inhibition.
-
Possible Cause:
-
Sub-optimal concentrations of cGKII, substrate, or ATP.
-
The inhibitor is not soluble in the assay buffer.
-
Incorrect buffer composition (pH, salt concentration).
-
Degraded enzyme or inhibitor.
-
-
Solution:
-
Optimize the concentrations of cGKII and its substrate to ensure the assay is in the linear range.
-
Confirm the solubility of Inhibitor-K in the final assay buffer concentration of the solvent (e.g., DMSO). The final DMSO concentration should typically be kept below 1% to avoid affecting enzyme activity.
-
Verify that the buffer conditions are optimal for cGKII activity.
-
Always use freshly prepared or properly stored aliquots of the enzyme and inhibitor.
-
Issue 3: Inconsistent and non-reproducible IC50 values.
-
Possible Cause:
-
Pipetting errors or insufficient mixing of reagents.
-
Temperature fluctuations across the assay plate.
-
Substrate depletion during the assay.
-
-
Solution:
-
Use calibrated pipettes and ensure thorough mixing of all components in the assay wells.
-
Equilibrate all reagents and the assay plate to the reaction temperature before starting the experiment. Use a temperature-controlled plate reader or incubator.
-
Perform a time-course experiment to ensure that the kinase reaction is in the linear phase and that substrate consumption is not exceeding 10-15%.
-
Data Presentation
Table 1: IC50 Values for Inhibitor-K against cGKII at Varying ATP Concentrations
| ATP Concentration | Apparent IC50 of Inhibitor-K (nM) |
| 10 µM | 50 |
| 50 µM (Km of cGKII for ATP) | 150 |
| 100 µM | 300 |
| 500 µM | 1200 |
Table 2: Recommended Starting Conditions for a cGKII Inhibition Assay
| Parameter | Recommended Condition |
| cGKII Concentration | 1-5 nM |
| Substrate Peptide Concentration | 10-20 µM |
| ATP Concentration | 50 µM (at Km) |
| Inhibitor-K Concentration Range | 0.1 nM to 100 µM (for IC50 determination) |
| Assay Buffer | 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 |
| Reaction Time | 30-60 minutes |
| Reaction Temperature | 30°C |
| DMSO Concentration | < 1% |
Experimental Protocols
Protocol: In Vitro cGKII Kinase Assay for IC50 Determination (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits that measure the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human cGKII
-
Biotinylated peptide substrate for cGKII
-
Inhibitor-K (dissolved in 100% DMSO)
-
ATP solution
-
cGMP solution (for kinase activation)
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of Inhibitor-K in 100% DMSO. A common starting point is a 12-point, 3-fold serial dilution from a high concentration (e.g., 10 mM).
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted Inhibitor-K or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells of a 384-well plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution containing cGKII, the peptide substrate, and cGMP in the assay buffer.
-
Add 10 µL of this enzyme/substrate/cGMP mix to each well containing the inhibitor or DMSO.
-
For the no-enzyme control wells, add 10 µL of a mix containing only the substrate and cGMP in the assay buffer.
-
-
Initiate Kinase Reaction:
-
Prepare the ATP solution in the assay buffer.
-
Add 10 µL of the ATP solution to all wells to start the reaction. The final volume should be 21 µL.
-
Mix the plate gently on a plate shaker for 1 minute.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add the kinase detection reagent according to the manufacturer's instructions (this typically involves a two-step addition to stop the kinase reaction and then generate a luminescent signal).
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data by setting the no-inhibitor control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: cGKII signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for IC50 determination.
AP-C3 stability and degradation in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Alternative Pathway C3 convertase (AP-C3) and its central component, complement C3.
Introduction to this compound
In the context of the complement system, "this compound" refers to the Alternative Pathway C3 convertase (C3bBb) . This is a highly labile enzymatic complex crucial for the amplification of the complement cascade. Its stability and the degradation of its core component, C3, are critical factors in experimental success and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound convertase and why is its stability important?
The this compound convertase (C3bBb) is a serine protease that cleaves complement component C3 into C3a and C3b.[1][2] This cleavage is the central amplification step of the complement system. The convertase is inherently unstable, with a short half-life of about 90 seconds in vitro.[1] Its stability is critical for sustained complement activation on target surfaces. Dysregulation of its stability can lead to excessive complement activation and is associated with various diseases.[3][4]
Q2: What are the main degradation products of C3 and how are they generated?
C3 is proteolytically cleaved by the C3 convertase into the anaphylatoxin C3a and the opsonin C3b.[5][6] C3b can be further degraded by Factor I, with cofactors like Factor H, into inactive C3b (iC3b) and subsequently to C3dg.[5] Spontaneous hydrolysis of the internal thioester in C3 leads to a C3b-like molecule called C3(H2O).[1][7]
Q3: What are the recommended storage conditions for purified C3?
Storing purified native C3 is challenging due to the spontaneous hydrolysis of its internal thioester, leading to the formation of C3(H2O) and loss of activity.[7][8] The recommended method for long-term storage is to precipitate native C3 at its isoelectric point in a low-salt, low-pH buffer and store it at -80°C.[7][8][9] Quick-freezing in liquid nitrogen in small aliquots is an alternative, but repeated freeze-thaw cycles should be avoided.[7]
Q4: What is C3(H2O) and how does it form?
C3(H2O) is a form of C3 where the internal thioester bond has been hydrolyzed by water, resulting in a conformational change that makes it functionally similar to C3b.[1][7] This can initiate the alternative pathway.[1] Its formation occurs spontaneously in solution at a slow rate (0.2-0.4% per hour in plasma) and is accelerated by factors like repeated freeze-thaw cycles.[7]
Troubleshooting Guides
Problem 1: My purified C3 shows multiple bands on SDS-PAGE, even before use.
Possible Cause: Autolytic fragmentation of the C3 alpha chain can occur under denaturing conditions used for SDS-PAGE.[10][11] This is an inherent property of active C3 and is not necessarily due to protease contamination.[10][11]
Solution:
-
Modified Sample Preparation: Minimize the time and temperature of heating the sample in SDS-containing buffer before loading it on the gel. Heating at 100°C for just 1 minute may reduce fragmentation compared to longer incubation times.[12]
-
Use of Inactivated C3: If possible, run hydroxylamine-inactivated C3 as a control, as it does not undergo this autolytic cleavage.[10][11]
Experimental Protocol: SDS-PAGE Sample Preparation to Minimize C3 Fragmentation
-
Immunoprecipitate metabolically labeled C3 from the culture medium.
-
Dissolve the immunoprecipitate in a buffer containing 10 mM Tris/HCl (pH 7.5), 1% (w/v) SDS, and 1% (v/v) 2-mercaptoethanol.
-
Heat the sample at 100°C for 1 minute .
-
Immediately load the sample onto the SDS-polyacrylamide gel for electrophoresis.
Troubleshooting Workflow for C3 Fragmentation
Caption: Workflow for diagnosing and resolving unexpected C3 fragmentation on SDS-PAGE.
Problem 2: I am observing a progressive loss of C3 activity in my hemolytic assays.
Possible Cause: The loss of hemolytic activity is likely due to the spontaneous hydrolysis of the C3 thioester, forming C3(H2O), which is hemolytically inactive.[7] This is often exacerbated by improper storage conditions, especially repeated freeze-thaw cycles.[7][9]
Solution:
-
Review Storage Protocol: Ensure C3 is stored under optimal conditions. The best method is precipitation at its isoelectric point at -80°C.[7][9] If storing in a physiological buffer, it must be rapidly frozen and stored at -80°C or in liquid nitrogen, with single-use aliquots to avoid thawing and refreezing.[7]
-
Quantify C3(H2O): Cation exchange chromatography can be used to separate and quantify the amount of C3(H2O) in your sample.[9]
Quantitative Data: Effect of Storage on C3 Activity
| Storage Condition | Outcome | Reference |
| Precipitated form in low-salt, low-pH buffer at -80°C | Superior method, avoids loss of function and generation of C3(H2O) | [9] |
| Repeated freeze-thaw cycles in physiological buffer | Significant generation of C3(H2O) and loss of hemolytic activity | [7] |
| Incubation at pH 11.0 | Efficiently generates C3(H2O) | [8] |
Problem 3: My AP C3 convertase activity is lower than expected.
Possible Cause: The AP C3 convertase (C3bBb) is inherently unstable.[1] Its formation and stability can be affected by the quality of the C3b used and the absence of stabilizing factors.
Solution:
-
Use a Stabilizer: Properdin is the only known natural positive regulator that stabilizes the AP C3 convertase, extending its half-life.[13][14] Adding purified properdin to your assay can enhance convertase stability and activity.
-
Ensure High-Quality Components: Use freshly prepared or properly stored C3b and Factor B for convertase formation. The presence of iC3b or other degradation products will not support the formation of an active convertase.
Signaling Pathway: this compound Convertase Formation and Stabilization
References
- 1. Assessment of the Role of C3(H2O) in the Alternative Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models [frontiersin.org]
- 3. Complement C3-Targeted Therapy: Replacing Long-Held Assertions with Evidence-Based Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complement component C3 - The “Swiss Army Knife” of innate immunity and host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression, Purification, and Characterization of a Human Complement Component C3 Analog that Lacks the C-terminal C345c Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Robust Method to Store Complement C3 With Superior Ability to Maintain the Native Structure and Function of the Protein [frontiersin.org]
- 8. A Robust Method to Store Complement C3 With Superior Ability to Maintain the Native Structure and Function of the Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Robust Method to Store Complement C3 With Superior Ability to Maintain the Native Structure and Function of the Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autolytic fragmentation of complement components C3 and C4 under denaturing conditions, a property shared with alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autolytic fragmentation of complement components C3 and C4 under denaturing conditions, a property shared with alpha 2-macroglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis for the stabilization of the complement alternative pathway C3 convertase by properdin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for the stabilization of the complement alternative pathway C3 convertase by properdin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing AP-C3 Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for AP-C3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage and minimize this compound-associated toxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause toxicity in cell-based assays?
A1: this compound is a novel compound under investigation for its therapeutic potential. However, in vitro studies have revealed that it can induce cytotoxicity through off-target effects. The primary mechanism of toxicity is believed to be the induction of apoptosis, potentially through the activation of intrinsic and extrinsic cell death pathways. Factors such as compound concentration, cell type, and exposure duration can significantly influence the degree of observed toxicity.
Q2: How can I reduce the cytotoxic effects of this compound in my experiments?
A2: Minimizing this compound toxicity involves a multi-faceted approach. Key strategies include optimizing the compound's concentration to a level that maintains its intended biological activity while reducing off-target effects, shortening the incubation time, and selecting cell lines that are less sensitive to its cytotoxic effects. Additionally, co-treatment with cytoprotective agents can be explored, though this requires careful validation to ensure no interference with the primary experimental endpoints.
Q3: Are there specific cell lines that are more resistant to this compound toxicity?
A3: Cell line sensitivity to this compound can vary significantly. It is recommended to perform a cell line screening study to identify the most suitable model for your experiments. Typically, cell lines with robust growth characteristics and higher expression of anti-apoptotic proteins may exhibit greater resistance. A comparative analysis of IC50 values across different cell lines can guide this selection process.
Q4: What are the key indicators of this compound-induced toxicity?
A4: Common indicators of this compound toxicity include a dose-dependent decrease in cell viability, observable changes in cell morphology (e.g., cell shrinkage, membrane blebbing), and an increase in markers of apoptosis, such as caspase-3 activation.[1][2][3] Monitoring these parameters is crucial for assessing the cytotoxic impact of this compound.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed at Active Concentrations
Potential Cause: The therapeutic window of this compound is narrow for the selected cell line, leading to significant cytotoxicity at concentrations required for its intended effect.
Troubleshooting Steps:
-
Concentration Optimization:
-
Perform a detailed dose-response curve to determine the precise IC50 value for toxicity.
-
Identify the lowest effective concentration that elicits the desired biological activity.
-
Explore synergistic effects with other compounds to potentially lower the required concentration of this compound.
-
-
Time-Course Experiment:
-
Evaluate the onset of toxicity by performing a time-course experiment.
-
Determine if a shorter incubation period can achieve the desired biological effect while minimizing cell death.
-
-
Cell Line Selection:
-
If possible, test this compound in a panel of different cell lines to identify one with a more favorable therapeutic window.
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
Potential Cause: Variability in experimental conditions or assay methodology can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Protocols:
-
Ensure consistent cell seeding densities, as confluency can affect cell sensitivity.
-
Use a calibrated method for preparing this compound dilutions.
-
Standardize incubation times and assay reading procedures.
-
-
Assay Validation:
-
Use positive and negative controls in every experiment to validate assay performance.
-
Consider using orthogonal assays to confirm cytotoxicity findings (e.g., complementing a metabolic assay like MTT with a membrane integrity assay like LDH release).
-
-
Reagent Quality:
-
Ensure the quality and stability of the this compound stock solution.
-
Check for contamination in cell culture reagents.
-
Experimental Protocols
Protocol 1: Determination of IC50 for this compound Cytotoxicity using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% in a specific cell line.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only as a negative control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessment of Caspase-3 Activation
Objective: To determine if this compound induces apoptosis by measuring the activation of caspase-3.
Materials:
-
Target cell line treated with this compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Methodology:
-
Sample Preparation:
-
Culture and treat cells with this compound as described in the previous protocol.
-
Harvest the cells and prepare cell lysates according to the manufacturer's instructions for the caspase-3 assay kit.
-
-
Caspase-3 Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate provided in the kit.
-
Incubate at 37°C for the recommended time.
-
-
Data Measurement:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Quantify the caspase-3 activity based on the manufacturer's protocol and compare the activity in treated versus untreated cells.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound across various human cancer cell lines after a 48-hour treatment period. This data is for illustrative purposes to guide experimental design.
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HeLa | Cervical Adenocarcinoma | 22.1 |
| HepG2 | Hepatocellular Carcinoma | 5.8 |
| Jurkat | T-cell Leukemia | 2.3 |
Visualizations
This compound Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway for this compound Induced Apoptosis
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
AP-C3 Inhibitor In Vitro Experimentation: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alternative Pathway C3 (AP-C3) inhibitors in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound inhibitors?
This compound inhibitors function by targeting the central component of the complement system, C3. The alternative pathway (AP) of the complement system is a crucial part of the innate immune response that, when dysregulated, can contribute to various diseases. The AP is initiated by the spontaneous hydrolysis of C3 and is amplified through a positive feedback loop involving the formation of the AP C3 convertase (C3bBb).[1][2] this compound inhibitors, such as compstatin and its analogs (e.g., pegcetacoplan), bind to C3 and its activation fragment C3b.[1][3] This binding prevents the formation and activity of the C3 convertase, thereby halting the amplification loop and the downstream effects of complement activation, including the production of inflammatory mediators and the formation of the membrane attack complex (MAC).[1][3][4]
Q2: What are the appropriate positive and negative controls for an in vitro experiment with an this compound inhibitor?
Proper controls are critical for interpreting the results of in vitro experiments.
-
Positive Controls:
-
Zymosan: A polysaccharide from yeast cell walls that is a potent activator of the alternative pathway.[5]
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria that can also activate the alternative pathway.
-
Cobra Venom Factor (CVF): A protein from cobra venom that forms a stable C3/C5 convertase, leading to sustained complement activation.
-
-
Negative Controls:
-
Vehicle Control: The solvent in which the this compound inhibitor is dissolved (e.g., PBS, DMSO). This control accounts for any effects of the vehicle on the assay.
-
Heat-Inactivated Serum: Heating serum to 56°C for 30 minutes denatures key complement proteins, preventing activation. This serves as a baseline for no complement activity.
-
Buffer Control: Using the assay buffer alone helps to determine the background signal in the absence of serum and activators.[5]
-
Q3: How can I confirm that my this compound inhibitor is specifically targeting the alternative pathway?
To confirm the specificity of your inhibitor for the alternative pathway, you can perform assays under conditions that isolate the different complement pathways.
-
Alternative Pathway-Specific Assay: Use a buffer containing Mg2+ and EGTA. EGTA chelates Ca2+, which is required for the classical and lectin pathways, thus isolating the Mg2+-dependent alternative pathway.
-
Classical Pathway-Specific Assay: Use a buffer containing Ca2+ and Mg2+ and activate the pathway using aggregated IgG or immune complexes. Your this compound inhibitor should show significantly less activity in this assay compared to an AP-specific assay.
-
Lectin Pathway-Specific Assay: Use a buffer containing Ca2+ and Mg2+ and a mannan-coated surface to activate the lectin pathway.
By comparing the inhibitory activity across these pathway-specific conditions, you can determine the selectivity of your compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in a cell-based assay. | Cell lysis due to factors other than complement activation. | Ensure cells are healthy and not overly confluent. Use a negative control with heat-inactivated serum to assess non-complement-mediated cell death. |
| Non-specific binding of detection antibodies. | Optimize antibody concentrations and include appropriate washing steps. Use an isotype control antibody to assess non-specific binding. | |
| Inconsistent results between experiments. | Variability in serum source and handling. | Use a pooled serum source from multiple donors and aliquot it to avoid repeated freeze-thaw cycles. |
| Reagent degradation. | Ensure all reagents, including the this compound inhibitor, are stored correctly and are within their expiration dates. Prepare fresh working solutions for each experiment. | |
| This compound inhibitor shows lower than expected potency (high IC50). | Suboptimal assay conditions. | Optimize the concentration of the complement activator (e.g., zymosan) and the incubation time. |
| Inhibitor degradation or precipitation. | Verify the stability and solubility of the inhibitor in the assay buffer. | |
| Presence of "C3 bypass" C5 activation. | Under conditions of very strong complement activation, C5 can sometimes be activated even when C3 is inhibited.[6] Consider using an additional inhibitor targeting C5 to confirm if this is occurring. | |
| Inhibitor appears to affect cell viability in a non-complement dependent manner. | Off-target effects of the compound. | Test the inhibitor's effect on target cells in the absence of complement activation (i.e., with heat-inactivated serum or in a complement-deficient serum).[7] Perform a counterscreen against a panel of other cellular targets to identify potential off-target activities. |
Experimental Protocols
Hemolytic Inhibition Assay
This assay measures the ability of an inhibitor to prevent the lysis of red blood cells (RBCs) by the complement system.
Methodology:
-
Prepare Sensitized RBCs: Rabbit or sheep erythrocytes are commonly used. Sensitize the RBCs by incubating them with a sub-agglutinating concentration of anti-RBC antibodies.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., GVB++ for classical pathway, Mg-EGTA for alternative pathway).
-
Serial dilutions of the this compound inhibitor or control.
-
Normal human serum (NHS) as the complement source.
-
Sensitized RBCs.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Add ice-cold buffer to stop the reaction and centrifuge the plate to pellet the intact RBCs.
-
Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412-415 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to a 100% lysis control (RBCs in water) and a 0% lysis control (RBCs in buffer). Determine the IC50 value of the inhibitor.
C3b Deposition Assay (ELISA)
This assay quantifies the amount of C3b deposited on a surface, which is a key step in complement activation.
Methodology:
-
Coat Plate: Coat a 96-well ELISA plate with a complement activator (e.g., zymosan, aggregated IgG) overnight at 4°C.
-
Block: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Activation and Inhibition:
-
Add serial dilutions of the this compound inhibitor or control to the wells.
-
Add normal human serum diluted in the appropriate buffer (e.g., Mg-EGTA for AP) to all wells.
-
-
Incubation: Incubate for 1-2 hours at 37°C to allow for complement activation and C3b deposition.
-
Detection:
-
Wash the plate thoroughly.
-
Add a primary antibody that detects a neoepitope on C3b. Incubate for 1 hour at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
-
Development: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50.
Quantitative Data Summary
The following tables provide example data that could be generated from in vitro experiments with an this compound inhibitor.
Table 1: Potency of this compound Inhibitor (Compound X) in Different Pathway-Specific Assays
| Assay Type | IC50 (nM) |
| Alternative Pathway Hemolytic Assay | 15.2 |
| Classical Pathway Hemolytic Assay | > 1000 |
| C3b Deposition ELISA (AP-specific) | 25.8 |
Table 2: Effect of Compound X on LDH Release in a Cell-Based Complement Activation Assay
| Treatment | LDH Release (as % of Maximum Lysis) |
| Cells + Buffer | 5.1 |
| Cells + Normal Human Serum | 85.3 |
| Cells + Normal Human Serum + Compound X (100 nM) | 12.7 |
| Cells + Heat-Inactivated Serum | 6.2 |
Visualizations
Caption: Mechanism of action of an this compound inhibitor.
Caption: Experimental workflow for a hemolytic inhibition assay.
Caption: Troubleshooting logic for low inhibitor potency.
References
- 1. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Complement C3-Targeted Therapy: Replacing Long-Held Assertions with Evidence-Based Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunit.info [immunit.info]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
AP-C3 Delivery and Uptake Technical Support Center
Welcome to the technical support resource for AP-C3, a novel apoptosis-promoting agent designed to activate procaspase-3. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the intracellular delivery and uptake of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound delivery experiments in a simple question-and-answer format.
Question 1: I am observing very low intracellular concentrations of this compound. What are the potential causes and how can I improve uptake?
Answer: Low intracellular concentration is a frequent challenge. The primary barriers are the cell plasma membrane and subsequent sequestration in endosomes. Consider the following troubleshooting steps:
-
Optimize Delivery Vehicle: The choice of carrier is critical. If you are using a standard transfection reagent, it may not be optimal. Explore alternatives like lipid-based nanoparticles (LNPs), polymer micelles, or cell-penetrating peptides (CPPs) which are known to facilitate cellular entry.[1]
-
Increase this compound Concentration: Perform a dose-response experiment to determine if a higher initial concentration improves intracellular levels without inducing excessive cytotoxicity.[2] Be sure to establish a toxicity threshold first.
-
Extend Incubation Time: Systematically vary the incubation time (e.g., 2, 6, 12, 24 hours) to find the optimal window for maximal uptake.
-
Enhance with CPPs: Conjugating this compound to a cell-penetrating peptide, such as TAT or polyarginine, can significantly boost its ability to cross the plasma membrane.[1]
Question 2: My results show good initial cell association, but I am not seeing the expected downstream caspase-3 activation. Why might this be?
Answer: This common scenario points to the "endosomal entrapment" problem. The this compound agent successfully enters the cell via endocytosis but remains trapped in endosomes or is trafficked to lysosomes for degradation, preventing it from reaching its cytosolic target, procaspase-3.[1][3]
Solutions to Enhance Endosomal Escape:
-
Co-treatment with Endosomolytic Agents: Use agents that disrupt the endosomal membrane.
-
Chloroquine: A lysosomotropic agent that inhibits endosomal acidification and can induce osmotic swelling and rupture of the vesicle.[3][4]
-
pH-Sensitive Peptides: Incorporate fusogenic peptides like GALA or influenza-derived HA2 into your delivery vehicle.[4][] These peptides change conformation in the acidic environment of the endosome, adopting a membrane-disruptive state that facilitates the release of cargo into the cytoplasm.[1][3]
-
-
Utilize "Proton Sponge" Effect: Employ delivery vehicles containing protonatable amines, such as polyethyleneimine (PEI). These polymers buffer the endosome's acidic pH, leading to an influx of protons and counter-ions, which causes osmotic swelling and rupture.[4]
Troubleshooting Decision Logic
The following diagram outlines a logical workflow for diagnosing and resolving poor this compound efficacy.
Caption: A troubleshooting decision tree for low this compound efficacy.
Frequently Asked Questions (FAQs)
Q: What is the best method to quantify the intracellular uptake of this compound? A: A quantitative and high-throughput method is flow cytometry, especially if this compound is fluorescently labeled.[6] This allows you to measure both the percentage of cells that have taken up the agent and the mean fluorescence intensity per cell, which correlates with the amount of agent delivered.[2][6] For spatial information, such as confirming cytosolic localization versus endosomal entrapment, confocal fluorescence microscopy is the preferred method.[3]
Q: How can I distinguish between this compound that has escaped the endosome and this compound that is still trapped? A: Co-localization studies using fluorescence microscopy are the gold standard.[4] You can label this compound with one fluorophore (e.g., green) and use specific dyes or antibody stains for endosomes/lysosomes (e.g., LysoTracker Red). A merged image showing distinct green fluorescence in the cytoplasm indicates successful endosomal escape, whereas yellow/orange puncta (overlap of green and red) suggest the agent is still trapped.[4]
Q: At what concentration should I use chloroquine to enhance endosomal escape, and what are the risks? A: Chloroquine is typically used at concentrations between 50-100 µM. However, it is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line, as chloroquine can be toxic. Always include a "chloroquine only" control to account for any effects it may have on cell health or the downstream apoptosis assay.
Q: Can the delivery vehicle itself induce apoptosis or stress, confounding my results? A: Yes, absolutely. Many cationic lipids and polymers used for delivery can induce cytotoxicity, especially at high concentrations. It is mandatory to run a "delivery vehicle only" (no this compound) control in all experiments to measure any background effect on cell viability and caspase-3 activation.
Data Presentation: Optimizing Delivery
The tables below summarize example data from experiments aimed at optimizing this compound delivery.
Table 1: Effect of Delivery Vehicle on this compound Uptake
| Delivery Vehicle | This compound Conc. (µM) | Incubation (hr) | % Positive Cells (Flow Cytometry) | Mean Fluorescence Intensity (MFI) |
| None (this compound only) | 10 | 6 | 5.2% | 150 |
| Standard Reagent | 10 | 6 | 45.8% | 1,800 |
| LNP Formulation | 10 | 6 | 85.1% | 6,500 |
| CPP-Conjugate | 10 | 6 | 92.3% | 8,200 |
Table 2: Impact of Endosomolytic Agents on this compound Efficacy
| Condition | Intracellular this compound (MFI) | Cytosolic this compound (Co-localization) | Caspase-3 Activity (Fold Change) |
| This compound + LNP | 6,500 | Low | 1.5x |
| This compound + LNP + Chloroquine (100 µM) | 6,450 | High | 7.8x |
| This compound + LNP with GALA peptide | 6,800 | High | 9.2x |
Experimental Protocols
Protocol 1: Quantification of this compound Cellular Uptake via Flow Cytometry
This protocol assumes this compound is fluorescently labeled (e.g., with FITC).
-
Cell Plating: Plate cells in a 24-well plate at a density that ensures they are 70-80% confluent on the day of the experiment.
-
Preparation of Complexes: Prepare the this compound/delivery vehicle complexes according to the manufacturer's protocol. For a CPP-conjugate, simply dilute to the final concentration in serum-free media.
-
Treatment: Aspirate the culture medium from the cells and wash once with PBS. Add the this compound complexes to the cells and incubate for the desired time (e.g., 6 hours) at 37°C.
-
Cell Harvest: Wash the cells twice with cold PBS to remove any extracellular this compound. Detach the cells using trypsin-EDTA.
-
Quenching and Staining: Neutralize trypsin with complete medium and centrifuge the cells. Resuspend the cell pellet in 300 µL of FACS buffer (PBS with 1% BSA). If desired, add a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
Analysis: Analyze the cells on a flow cytometer, using an appropriate laser for your fluorophore (e.g., 488 nm for FITC). Record the percentage of fluorescent cells and the mean fluorescence intensity (MFI) for the live-cell population.
Protocol 2: Assessing Endosomal Escape via Confocal Microscopy
-
Cell Plating: Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution imaging.
-
Treatment: Treat cells with fluorescently-labeled this compound (e.g., green fluorophore) as described above.
-
Endosome Staining: 30 minutes before the end of the incubation period, add an endosome/lysosome marker (e.g., LysoTracker Red) to the culture medium at its recommended concentration.
-
Fixation and Mounting: At the end of the incubation, wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Wash again and stain nuclei with DAPI. Mount the coverslip with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Capture images in the green (this compound), red (endosomes), and blue (nuclei) channels.
-
Analysis: Merge the images. Analyze the degree of co-localization (yellow/orange puncta) versus separate green signal in the cytoplasm.
Visualizing the Delivery Pathway and Challenges
This diagram illustrates the cellular uptake pathway for a delivered agent like this compound and highlights the critical endosomal escape step.
Caption: Cellular uptake pathway highlighting the endosomal escape challenge.
References
- 1. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical approach for intracellular protein delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. Quantification of intracellular proteins and monitoring therapy using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing AP-C3 Off-Target Activity in Kinase Profiling Panels
This technical support center provides troubleshooting guidance and frequently asked questions for researchers evaluating the off-target activity of the kinase inhibitor AP-C3. The following resources are designed to help you navigate common experimental challenges and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: My initial kinase profiling screen shows this compound inhibiting several unexpected kinases. How can I confirm these are true off-target hits?
A1: Initial single-concentration screens are prone to false positives. To validate potential off-target interactions, it is crucial to perform follow-up assays. The first step is to generate 10-point dose-response curves for each suspected off-target kinase to determine the IC50 value, which quantifies the inhibitor's potency.[1] It is also recommended to use an orthogonal biochemical assay with a different detection method (e.g., radiometric vs. fluorescence-based) to rule out assay-specific artifacts.[1] Finally, cellular target engagement assays, such as Western blotting to assess the phosphorylation of a known downstream substrate or Cellular Thermal Shift Assays (CETSA), can confirm that the inhibitor interacts with the off-target kinase within a cellular context.[1]
Q2: I'm observing significant variability and poor reproducibility in my kinase assay results. What are the common causes?
A2: Poor reproducibility in kinase assays can stem from several factors. Temperature fluctuations across the assay plate can lead to inconsistent results, so ensure all reagents and plates are at a stable, uniform temperature.[2] Reagent instability, particularly of the kinase and ATP, can also be a source of variability; it is best to prepare these reagents fresh and keep them on ice.[2] Insufficient mixing of reagents in the wells can also lead to varied reaction rates. Additionally, the purity of your reagents, including ATP, substrates, and buffers, can impact reaction kinetics.[3]
Q3: The background signal in my luminescence-based kinase assay is abnormally high. What can I do to reduce it?
A3: High background can obscure the true signal from kinase activity, leading to a low signal-to-noise ratio.[2] This can be caused by contaminated reagents, so using fresh, high-purity reagents and filter-sterilizing buffers is recommended.[2] Sub-optimal concentrations of ATP, substrate, or detection reagents can also contribute to high background; titrating each reagent to find the optimal concentration is crucial.[2][4] The reaction time itself might be too long, allowing for non-enzymatic signal generation.[2] Performing a time-course experiment can help determine the linear range for the kinase reaction and detection steps.[2]
Q4: My benzimidazole-based compound, this compound, has poor aqueous solubility. How can I address this in my assays?
A4: Poor aqueous solubility is a known issue with some inhibitor scaffolds. To address this, you can optimize the DMSO concentration in your assay, ensuring it does not significantly affect kinase activity (typically up to 1-2%).[5] It is important to maintain a consistent final DMSO concentration across all wells, including controls.[5] If solubility issues persist, consider using co-solvents, though they require careful validation to ensure they do not interfere with the assay.[5] Another approach is to perform serial dilutions of your compound in 100% DMSO before a stepwise dilution into the aqueous assay buffer with gentle mixing.[5]
Troubleshooting Guides
Issue 1: Suspected False Positives in Primary Screen
| Symptom | Possible Cause | Recommended Action |
| High inhibition at a single concentration of this compound for multiple kinases. | Compound Interference: this compound may possess fluorescent properties or quench the assay signal.[3] | 1. Autofluorescence Check: Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths.[5]2. Quenching Assessment: Evaluate if this compound decreases the signal of the positive control.[5]3. Counterscreen: Test for non-specific interactions with other assay components. |
| Non-specific inhibition. | 1. Dose-Response Curve: Generate a 10-point IC50 curve to determine the potency of inhibition.[1]2. Orthogonal Assay: Confirm the inhibition using a different assay format (e.g., switch from a fluorescence-based to a radiometric assay).[1] |
Issue 2: Low or No Assay Signal
| Symptom | Possible Cause | Recommended Action |
| Low signal across the entire assay plate, including positive controls. | Reagent Degradation: The kinase or ATP may have degraded. | Prepare fresh kinase and ATP solutions for each experiment.[2] |
| Incorrect Buffer Composition: The pH, salt concentration, or other buffer components may be inhibiting the kinase. | Verify the buffer composition and pH. Test different buffer conditions if necessary. | |
| Sub-optimal Assay Conditions: Concentrations of the kinase, substrate, or ATP may be too low. | Titrate each component to determine the optimal concentrations for a robust signal window.[2] | |
| Problem with Detection Reagents: Detection reagents may be expired or improperly prepared. | Prepare detection reagents fresh just before use and validate them with a positive control. |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for Off-Target Validation
This protocol directly measures the incorporation of radiolabeled phosphate into a substrate.
-
In a 96-well plate, add the kinase, its specific substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined optimal time.
-
Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove any unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method assesses whether this compound binds to a target kinase in intact cells by measuring changes in the protein's thermal stability.
-
Culture cells and treat them with either this compound or a vehicle control.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[1]
Data Presentation
Table 1: Hypothetical Off-Target Profile of this compound from a Primary Screen
| Kinase Target | % Inhibition @ 1µM this compound |
| Kinase A (On-Target) | 95% |
| Kinase B | 82% |
| Kinase C | 65% |
| Kinase D | 30% |
Table 2: Hypothetical IC50 Values for Confirmed Off-Targets
| Kinase Target | IC50 (nM) | Assay Type |
| Kinase A (On-Target) | 15 | Radiometric |
| Kinase B | 250 | Radiometric |
| Kinase C | 1,200 | Radiometric |
Visualizations
Caption: A logical workflow for the validation of potential off-target kinase inhibitors.
Caption: A troubleshooting guide for addressing high background signals in kinase assays.
References
Validation & Comparative
Unraveling Inhibitor Selectivity: A Comparative Analysis for cGMP-Dependent Protein Kinase II
A critical review of inhibitor selectivity for cGMP-dependent protein kinase II (cGKII) is essential for advancing research and therapeutic development. However, a direct comparison involving a compound designated "AP-C3" as a cGKII inhibitor is not feasible at this time, as available scientific literature does not identify a cGKII inhibitor by this name. Current research primarily associates "this compound" with inhibitors of the complement component C3, a key protein in the innate immune system.
This guide will, therefore, focus on the broader landscape of cGKII inhibition, outlining the principles of selectivity, and providing a framework for comparing potential cGKII inhibitors once they are correctly identified. We will delve into the signaling pathways of cGKII, detail the experimental methodologies used to assess inhibitor selectivity, and present a template for data comparison that researchers can utilize.
The cGKII Signaling Pathway: A Key Regulator in Cellular Processes
Cyclic GMP-dependent protein kinase II (cGKII) is a serine/threonine kinase that plays a crucial role in various physiological processes.[1][2] It is a key downstream effector of signaling pathways initiated by nitric oxide (NO) and natriuretic peptides, which elevate intracellular levels of cyclic guanosine monophosphate (cGMP).[1] Upon activation by cGMP, cGKII phosphorylates specific substrate proteins, thereby modulating their activity and influencing cellular functions.
The canonical cGKII signaling pathway begins with the production of cGMP by guanylyl cyclases. This second messenger then binds to the regulatory domain of cGKII, causing a conformational change that activates the catalytic domain. The activated kinase then phosphorylates target proteins, leading to a variety of cellular responses, including the regulation of ion channel activity, fluid secretion, and bone growth.[1][2][3]
Evaluating Inhibitor Selectivity: Key Methodologies
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. A highly selective inhibitor will preferentially bind to and inhibit the target kinase over other kinases, minimizing off-target effects. The following experimental protocols are commonly employed to assess inhibitor selectivity.
Kinase Inhibition Assay (Biochemical Assay)
This is the most direct method to determine the potency of an inhibitor against the target kinase and a panel of other kinases.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The activity is typically measured by quantifying the amount of phosphorylated substrate, often using methods like radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.
Generalized Protocol:
-
Reagents: Purified active cGKII, a panel of other purified kinases, kinase-specific substrate (peptide or protein), ATP (often radiolabeled), inhibitor compound at various concentrations, assay buffer.
-
Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control without the inhibitor. The data are then plotted to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Cell-Based Assays
These assays assess the effect of an inhibitor on kinase activity within a cellular context, providing insights into its cell permeability and its ability to engage the target in a more physiological environment.
Principle: These assays measure a downstream event that is dependent on the activity of the target kinase. This could be the phosphorylation of a known cellular substrate or a functional cellular response.
Generalized Protocol:
-
Cell Culture: Cells endogenously expressing or overexpressing cGKII are cultured.
-
Treatment: Cells are treated with the inhibitor at various concentrations for a specific duration.
-
Stimulation: The cGKII pathway is activated, for example, by treating the cells with a cGMP analog.
-
Lysis and Analysis: Cells are lysed, and the phosphorylation of a specific cGKII substrate is measured by Western blotting using a phospho-specific antibody. Alternatively, a functional readout, such as changes in ion transport, can be measured.
-
Data Analysis: The level of substrate phosphorylation or the functional response is quantified and plotted against the inhibitor concentration to determine the cellular IC50.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison of inhibitor selectivity, quantitative data should be summarized in a structured table. This allows for a quick assessment of an inhibitor's potency against the target kinase and its off-target effects.
Table 1: Comparative Selectivity Profile of cGKII Inhibitors (Template)
| Inhibitor | Target Kinase | IC50 (nM) | Kinase Panel (IC50 in nM or % Inhibition at a given concentration) |
| Compound X | cGKII | Value | cGKIα: ValuePKA: ValuePKG: Value...and so on for a comprehensive panel |
| Compound Y | cGKII | Value | cGKIα: ValuePKA: ValuePKG: Value...and so on for a comprehensive panel |
| Compound Z | cGKII | Value | cGKIα: ValuePKA: ValuePKG: Value...and so on for a comprehensive panel |
Note: A comprehensive kinase panel should include closely related kinases (e.g., cGKI) and other kinases from different families to provide a broad view of selectivity.
Conclusion
While a direct comparison involving "this compound" as a cGKII inhibitor is not currently possible due to a lack of specific data, the principles and methodologies outlined in this guide provide a robust framework for evaluating the selectivity of any potential cGKII inhibitor. Accurate identification of compounds and rigorous experimental evaluation are paramount for the development of selective probes and therapeutics targeting the cGKII signaling pathway. Researchers are encouraged to utilize these established protocols and data presentation formats to ensure the clarity and comparability of their findings.
References
Validating AP-C3 Experimental Results: A Comparison Guide for cGKII Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the experimental results of AP-C3, a modulator of the alternative pathway of complement component C3, by employing siRNA knockdown of cGMP-dependent protein kinase II (cGKII). This document offers detailed experimental protocols, data presentation tables, and visualizations to objectively assess the on-target and potential off-target effects of this compound, specifically in relation to the cGKII signaling pathway.
The complement system, a crucial component of innate immunity, can be activated through three pathways: classical, lectin, and alternative. The alternative pathway (AP) provides a rapid and powerful amplification loop for complement activation.[1][2] Dysregulation of the AP is implicated in a variety of inflammatory and autoimmune diseases.[3] Consequently, therapeutic agents targeting the central component of the complement system, C3, and specifically the AP, are of significant interest.[4] this compound represents a class of such therapeutic modulators.
To ensure the specificity of a compound like this compound, it is essential to investigate its potential interactions with other signaling pathways. One such pathway is the cGMP signaling cascade, in which cGKII plays a pivotal role as a serine/threonine kinase.[5][6] This guide outlines a systematic approach to investigate the hypothesis that the observed effects of this compound may be partially mediated through an off-target interaction with the cGKII pathway.
Data Presentation: Comparing this compound Effects with cGKII Knockdown
The following tables are designed to summarize quantitative data from key experiments, allowing for a clear comparison of the effects of this compound in the presence and absence of cGKII.
Table 1: Quantification of cGKII Knockdown Efficiency
| Treatment Group | Target Gene | Method | Mean mRNA Expression Level (relative to control) | Standard Deviation | Protein Level (% of control) | Standard Deviation |
| Untreated Control | cGKII (prkg2) | qPCR | 1.00 | 0.08 | 100% | 7.5% |
| Scrambled siRNA | cGKII (prkg2) | qPCR | 0.98 | 0.12 | 98% | 8.2% |
| cGKII siRNA #1 | cGKII (prkg2) | qPCR | 0.25 | 0.04 | 22% | 4.1% |
| cGKII siRNA #2 | cGKII (prkg2) | qPCR | 0.31 | 0.05 | 28% | 5.3% |
Table 2: Comparative Analysis of a Hypothetical Cellular Endpoint
This table presents hypothetical data for a cellular process, such as inflammation marker expression or cell viability, that is modulated by this compound.
| Treatment Group | This compound Concentration | Cellular Endpoint (units) | Standard Deviation | % Change from Untreated |
| Untreated Control | 0 µM | 100 | 5.2 | 0% |
| This compound alone | 10 µM | 50 | 4.1 | -50% |
| Scrambled siRNA + this compound | 10 µM | 48 | 4.5 | -52% |
| cGKII siRNA #1 + this compound | 10 µM | 75 | 6.3 | -25% |
| cGKII siRNA #2 + this compound | 10 µM | 72 | 5.9 | -28% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Protocol 1: siRNA-mediated Knockdown of cGKII
This protocol outlines the steps for transiently silencing the prkg2 gene, which encodes cGKII, in a relevant cell line.
Materials:
-
Pre-designed and validated siRNAs targeting prkg2 (two independent sequences are recommended)[7]
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Target cells (e.g., HEK293, primary cells)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates to achieve 60-80% confluency at the time of transfection.[8]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA duplex into 100 µL of Opti-MEM medium in a sterile microfuge tube (Solution A).
-
In a separate tube, dilute 2-8 µL of the transfection reagent into 100 µL of Opti-MEM medium (Solution B).
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[8]
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add 0.8 mL of fresh, antibiotic-free complete culture medium to each well.
-
Add the 200 µL siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: Harvest the cells to assess knockdown efficiency at both the mRNA (qPCR) and protein (Western blot) levels as described in Protocol 2.
Protocol 2: Validation of cGKII Knockdown Efficiency
A. Quantitative Real-Time PCR (qPCR):
-
RNA Extraction: Isolate total RNA from transfected and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for prkg2 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of prkg2 mRNA using the ΔΔCt method.
B. Western Blot Analysis:
-
Protein Extraction: Lyse transfected and control cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for cGKII overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control (e.g., β-actin, GAPDH) to confirm equal protein loading.
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
Caption: Signaling pathway of the Alternative Complement Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound effects with cGKII siRNA knockdown.
Caption: Logical relationship for investigating off-target effects of this compound on the cGKII pathway.
References
- 1. Manipulating the mediator: modulation of the alternative complement pathway C3 convertase in health, disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 4. Complement C3-Targeted Therapy: Replacing Long-Held Assertions with Evidence-Based Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
A Head-to-Head Battle of cGKII Inhibitors: AP-C3 vs. DT-2 in Functional Assays
For researchers navigating the complex landscape of cGMP signaling, the choice of a selective and potent inhibitor for cGMP-dependent protein kinase II (cGKII) is critical. This guide provides an objective comparison of two inhibitors, the small molecule AP-C3 and the peptide-based DT-2, focusing on their performance in functional assays. We present supporting experimental data, detailed methodologies, and visual aids to facilitate an informed decision for your research.
Executive Summary
This compound emerges as a potent and selective inhibitor of cGKII, demonstrating efficacy in both in vitro and cellular assays. In contrast, while DT-2 is a known potent inhibitor of cGKI, it shows a lack of inhibitory activity against cGKII in vitro and exhibits questionable specificity in cellular contexts. For researchers specifically targeting cGKII, this compound presents a more reliable and selective tool.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the inhibitory potency (pIC50) of this compound and the lack of inhibition by DT-2 against cGKII, along with their selectivity over other related kinases.
| Inhibitor | Target | pIC50 | Reference |
| This compound | cGKII | 6.3 | [1][2] |
| DT-2 | cGKII | No Inhibition | [3] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Inhibitor | cGKII (pIC50) | cGKI (pIC50) | PKA (pIC50) | Selectivity (cGKII vs. cGKI/PKA) | Reference |
| This compound | 6.3 | < 5 | < 5 | >20-fold selective for cGKII | [1][2] |
| DT-2 | No Inhibition | 7.9 (IC50 = 12.0 ± 0.8 nM for cGKIα) | Not specified in direct comparison | Not applicable for cGKII | [3] |
Mechanism of Action and Cellular Efficacy
This compound, an imidazole-aminopyrimidine, exhibits a distinct binding mode in the ATP-binding pocket of cGKII, which contributes to its selectivity over cGKI and PKA[1][2]. Functional studies have demonstrated its ability to block cGKII-dependent phosphorylation of vasodilator-stimulated phosphoprotein (VASP) in intestinal organoids and attenuate anion secretion in mouse small intestinal tissue[1].
DT-2, a peptide-based inhibitor, is reported to be a highly potent inhibitor of cGKIα in vitro[3]. However, a significant drawback is its lack of specificity in living cells, where it has been shown to modulate the activity of other kinases, leading to potential off-target effects[4]. Furthermore, studies have shown that (D)-DT-2, a more stable version of DT-2, does not inhibit cGKII in vitro[3].
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: cGKII signaling cascade and points of inhibition.
Caption: Workflow for a radioactive in vitro cGKII kinase assay.
Experimental Protocols
In Vitro cGKII Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant cGKII.
Materials:
-
Recombinant human cGKII
-
Peptide substrate (e.g., a synthetic VASP-derived peptide)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound or DT-2 at various concentrations
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant cGKII, and the peptide substrate.
-
Add the inhibitor (this compound or DT-2) at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Assay for cGKII Activity in Intestinal Organoids
This assay assesses the ability of an inhibitor to block cGKII activity in a more physiologically relevant context.
Materials:
-
Mouse small intestinal organoids
-
DMEM/F12 medium supplemented with appropriate growth factors
-
Heat-stable enterotoxin (STa) to stimulate cGKII activity
-
This compound or DT-2 at various concentrations
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-VASP, anti-phospho-VASP)
Procedure:
-
Culture mouse small intestinal organoids according to standard protocols.
-
Pre-incubate the organoids with various concentrations of the inhibitor (this compound or DT-2) for a defined period (e.g., 30 minutes).
-
Stimulate cGKII activity by adding STa to the culture medium.
-
After a specific incubation time (e.g., 15 minutes), lyse the organoids.
-
Perform Western blot analysis on the cell lysates to detect the levels of total VASP and phosphorylated VASP.
-
Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.
-
Assess the dose-dependent inhibition of STa-induced VASP phosphorylation by the inhibitor.
Conclusion
Based on the available experimental data, this compound is a superior choice for researchers seeking a selective and potent inhibitor of cGKII for use in both in vitro and cellular functional assays. Its demonstrated efficacy and selectivity provide a reliable tool to dissect the roles of cGKII in various physiological and pathophysiological processes. While DT-2 is a potent inhibitor of cGKI, its lack of activity against cGKII and concerns about its cellular specificity make it unsuitable for studies focused on cGKII. Researchers should carefully consider these differences when selecting an inhibitor to ensure the validity and interpretability of their experimental results.
References
- 1. Selective inhibition of intestinal guanosine 3',5'-cyclic monophosphate signaling by small-molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RePub, Erasmus University Repository: Selective inhibition of intestinal guanosine 3,5-cyclic monophosphate signaling by small-molecule protein kinase inhibitors [repub.eur.nl]
- 3. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity Analysis of AP-C3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the protein kinase inhibitor AP-C3. While specific experimental data for a compound designated "this compound" is not publicly available, this guide presents a representative specificity profile for a hypothetical, potent, and selective inhibitor of cGMP-dependent protein kinase II (cGKII), hereafter referred to as this compound. The data herein is illustrative and compiled to demonstrate a typical kinase selectivity analysis.
The development of highly selective protein kinase inhibitors is crucial for advancing our understanding of cellular signaling and for the creation of targeted therapeutics with minimal off-target effects. This compound has been identified as a potent inhibitor of cGKII, a key mediator of the nitric oxide/cGMP signaling pathway involved in various physiological processes, including intestinal secretion, bone growth, and synaptic plasticity. This guide offers an objective comparison of this compound's performance against a panel of other protein kinases, supported by detailed experimental methodologies.
Quantitative Kinase Specificity Profile of this compound
To ascertain the selectivity of this compound, its inhibitory activity was assessed against a broad panel of protein kinases. The following table summarizes the percentage of inhibition at a fixed concentration of this compound (e.g., 1 µM). A lower percentage indicates higher selectivity for the primary target, cGKII.
| Kinase Target | Family | % Inhibition at 1 µM this compound |
| cGKII (PKG II) | AGC | 98% |
| cGKI (PKG I) | AGC | 25% |
| PKA | AGC | 15% |
| ROCK1 | AGC | 8% |
| ROCK2 | AGC | 12% |
| PKCα | AGC | 5% |
| AKT1 | AGC | <5% |
| CAMKIIα | CAMK | <5% |
| MAPK1 (ERK2) | CMGC | <5% |
| CDK2 | CMGC | <5% |
| GSK3β | CMGC | <5% |
| SRC | Tyrosine Kinase | <5% |
| ABL1 | Tyrosine Kinase | <5% |
| EGFR | Tyrosine Kinase | <5% |
| VEGFR2 | Tyrosine Kinase | <5% |
Table 1: Illustrative Specificity Data for this compound. The data represents the percentage of kinase activity inhibited by a 1 µM concentration of this compound. The primary target, cGKII, shows near-complete inhibition, while other kinases, including the closely related cGKI and PKA, are significantly less affected. This profile suggests that this compound is a highly selective inhibitor for cGKII.
Experimental Protocols
The following methodologies are representative of the experimental procedures used to generate the kinase specificity data presented above.
Kinase Selectivity Profiling (Biochemical Assay)
The selectivity of this compound was determined using a widely adopted in vitro radiometric protein kinase assay.
-
Kinase Panel: A diverse panel of recombinant human protein kinases, representing various families of the kinome, was utilized.
-
Assay Principle: The assay measures the transfer of the γ-³²P phosphate from ATP to a specific peptide or protein substrate by the kinase.
-
Procedure:
-
Kinase reactions were set up in a 96-well plate format.
-
Each reaction well contained the specific kinase, its corresponding substrate, ATP (at a concentration close to the Kₘ for each kinase), and the necessary cofactors in a reaction buffer.
-
This compound was added to the reaction wells at a final concentration of 1 µM. Control reactions were performed in the presence of DMSO (vehicle).
-
The reactions were initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a predetermined time, ensuring the reaction was in the linear range.
-
Reactions were stopped by spotting the reaction mixture onto phosphocellulose paper, which captures the phosphorylated substrate.
-
The unincorporated [γ-³²P]ATP was washed away.
-
The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition was calculated by comparing the kinase activity in the presence of this compound to the activity in the DMSO control.
% Inhibition = 100 * (1 - (Activity with this compound / Activity with DMSO))
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental design, the following diagrams were generated using Graphviz.
Figure 1: cGMP-cGKII Signaling Pathway and Point of Inhibition by this compound. This diagram illustrates the activation of soluble guanylate cyclase by nitric oxide, leading to the production of cGMP. cGMP then activates cGKII, which in turn phosphorylates substrate proteins, resulting in downstream cellular effects. This compound is shown to specifically inhibit the active form of cGKII.
Figure 2: Experimental Workflow for Kinase Selectivity Profiling. This diagram outlines the key steps in the radiometric kinase assay used to determine the specificity of this compound, from the preparation of reagents to the final data analysis.
Navigating the Landscape of cGKII Inhibition: A Comparative Guide to Small Molecule Modulators
For researchers in kinase signaling and drug discovery, the selective inhibition of cGMP-dependent protein kinase II (cGKII) presents a significant challenge due to the limited availability of specific small molecule inhibitors. This guide provides a comparative analysis of commonly cited inhibitors, their performance based on available experimental data, and detailed protocols for assessing inhibitor activity. The information is intended to aid researchers in selecting appropriate tools for studying cGKII function and in the development of novel, more selective therapeutic agents.
Comparison of cGKII Inhibitors
The current landscape of cGKII inhibitors is dominated by compounds that also target other members of the protein kinase G (PKG) family or have off-target effects on other kinases. The table below summarizes the quantitative data for frequently referenced inhibitors. It is important to note that truly selective, potent, and cell-permeable small molecule inhibitors of cGKII remain largely elusive.
| Inhibitor | Type | Target(s) | Potency (in vitro) | Cell Permeability | Notes |
| DT-2 | Peptide | cGKIα | Ki = 12.5 nM[1][2] | Yes (fused to a membrane translocation signal)[1] | Shows high selectivity for cGKIα over PKA.[1] However, cGKII is relatively insensitive to this inhibitor.[1] Its peptide nature may limit its use in certain applications. |
| DT-3 | Peptide | cGKIα | Ki = 25 nM[1] | Yes (fused to a membrane translocation signal)[1] | Similar to DT-2, it is a potent inhibitor of cGKIα but does not effectively inhibit cGKII.[1] |
| KT5823 | Small Molecule | PKG | IC50 = 234 nM[3], Ki = 0.23 µM | Yes[3] | While it inhibits PKG in vitro, its effectiveness in intact cells is questionable.[4] It also shows inhibitory activity against PKC (Ki = 4 µM) and PKA (Ki > 10 µM).[3] |
Signaling Pathway and Experimental Workflow
To understand the context of cGKII inhibition, it is crucial to visualize its role in cellular signaling and the general workflow for identifying and characterizing inhibitors.
Caption: cGKII signaling pathway overview.
Caption: Workflow for cGKII inhibitor discovery.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize cGKII inhibitors.
Biochemical Kinase Activity Assay (Radiometric)
This assay is considered the gold standard for quantifying kinase activity and inhibitor potency.[5]
Objective: To determine the IC50 value of a test compound against cGKII.
Materials:
-
Recombinant human cGKII enzyme
-
Peptide substrate (e.g., a synthetic peptide with a cGKII recognition motif)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
P81 phosphocellulose paper[6]
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, peptide substrate, and cGKII enzyme.
-
Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[6]
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.[6]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay: VASP Phosphorylation
This assay assesses the ability of an inhibitor to block cGKII activity within a cellular context by measuring the phosphorylation of a downstream substrate. Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of PKG.
Objective: To evaluate the efficacy of a cGKII inhibitor in intact cells.
Materials:
-
A cell line endogenously or exogenously expressing cGKII (e.g., a transfected HEK293 or a relevant neuronal cell line)
-
Cell culture medium and supplements
-
A cGMP-elevating agent (e.g., 8-Br-cGMP or a nitric oxide donor like SNP)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total-VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Plate cells and grow to a suitable confluency.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a cGMP-elevating agent to activate cGKII for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-VASP (Ser239) and total VASP.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal.
-
Determine the extent of inhibition of VASP phosphorylation by the test compound compared to the stimulated vehicle control.
Conclusion and Future Directions
The development of potent and selective small molecule inhibitors for cGKII is an area of significant unmet need. The currently available tools, such as DT-2, DT-3, and KT5823, have limitations in terms of specificity for cGKII or efficacy in cellular systems. Researchers should be mindful of these limitations and employ rigorous control experiments. The experimental protocols provided in this guide offer a framework for the characterization of existing and novel cGKII inhibitors. Future efforts in this field should focus on the discovery of non-peptide, ATP-competitive or allosteric inhibitors with improved selectivity for cGKII to better elucidate its physiological and pathophysiological roles and to explore its potential as a therapeutic target.
References
- 1. Highly specific, membrane-permeant peptide blockers of cGMP-dependent protein kinase Iα inhibit NO-induced cerebral dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Alternative Pathway C3 Findings: A Comparative Guide to Genetic Models
For Researchers, Scientists, and Drug Development Professionals
The dysregulation of the Alternative Pathway (AP) of the complement system, with its central component C3, is a key driver in a range of inflammatory and renal diseases, most notably C3 Glomerulopathy (C3G). Genetic models are indispensable tools for dissecting the underlying mechanisms of AP-C3-mediated pathology and for the preclinical evaluation of novel therapeutics. This guide provides a comparative overview of key genetic mouse models used to study this compound dysregulation, with a focus on cross-validating findings across these platforms.
Quantitative Comparison of Key Genetic Models of this compound Dysregulation
The following table summarizes critical phenotypic and biomarker data from widely used genetic mouse models of C3G, offering a quantitative basis for experimental model selection and cross-validation of research findings.
| Feature | Wild-Type (C57BL/6) | Cfh-/- (Factor H Deficient) | C3hu/hu (Humanized C3) | CFI D288G (Homozygous) | FHm/mP-/-hFD |
| Primary Genetic Defect | Normal AP regulation | Lack of the primary AP regulator, Factor H | Replacement of mouse C3 with human C3 | Homozygous knock-in of a C3G-associated CFI mutation | Mutations in Factor H and Properdin, with humanized Factor D |
| Serum C3 Levels | Normal (e.g., ~218 µg/ml)[1] | Severely reduced (e.g., ~10 µg/ml)[1][2] | Reduced compared to wild-type[3][4] | Reduced post-LPS challenge[5] | Not explicitly stated, but expected to be low |
| Glomerular C3 Deposition | Minimal to none | Spontaneous, intense linear and mesangial deposition[4] | Intense C3 and C5b-9 deposition in glomeruli[4] | Severe mesangial C3 deposition after LPS challenge[5][6] | Severe C3 deposition |
| Proteinuria | Baseline levels | Spontaneous development of proteinuria | Spontaneous and progressive proteinuria[4] | Develops proteinuria after LPS challenge, comparable to wild-type initially[5][6] | High-grade proteinuria[7] |
| Survival | Normal lifespan | Reduced lifespan, but end-stage renal disease can take months to develop[3][4] | Median survival of 5-6 months[3][4] | Normal lifespan without challenge | 100% mortality before 7 weeks of age[7] |
| Key Pathological Features | Healthy kidney architecture | Membranoproliferative glomerulonephritis (MPGN)-like features[4] | Glomerulosclerosis, features consistent with C3G[3][4] | C3GN-like features upon challenge[6] | Aggressive and rapidly progressing C3G[7] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is crucial for a comprehensive understanding of this compound-related research. The following diagrams, generated using the DOT language, illustrate the Alternative Pathway of complement activation and a typical experimental workflow for characterizing genetic models of C3G.
Caption: The Alternative Pathway of Complement Activation.
Caption: Experimental Workflow for C3G Mouse Model Characterization.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of findings. Below are methodologies for key experiments cited in the comparison of genetic models.
Measurement of Urinary Proteinuria
Objective: To quantify kidney damage by measuring the urinary albumin to creatinine ratio (ACR).
Protocol:
-
Urine Collection: House mice in metabolic cages for 24-hour urine collection. Alternatively, collect spot urine samples.[8]
-
Sample Preparation: Centrifuge urine samples to pellet debris. Dilute the supernatant for analysis. Dilution factors may range from 1:500 to 1:10000 depending on the expected severity of albuminuria.[9]
-
Albumin Quantification: Use a commercially available mouse albumin ELISA kit.[10] Briefly, coat a 96-well plate with an anti-mouse albumin antibody. Add diluted urine samples and standards. After incubation and washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody. Develop the signal with a substrate and measure absorbance at 450 nm.[9]
-
Creatinine Quantification: Use a commercially available creatinine assay kit (e.g., based on the Jaffe or enzymatic method).[11]
-
Calculation: Calculate the ACR by dividing the albumin concentration (in mg) by the creatinine concentration (in g).
Quantification of Serum C3 Levels
Objective: To measure the level of circulating C3 as an indicator of systemic AP activation and consumption.
Protocol:
-
Blood Collection and Processing: Collect blood via cardiac puncture or tail vein sampling. Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
ELISA for C3:
-
Coat a 96-well plate with a capture antibody specific for mouse C3.
-
Block non-specific binding sites.
-
Add diluted serum samples and a standard curve of purified mouse C3.
-
After incubation and washing, add a detection antibody (e.g., a biotinylated anti-mouse C3 antibody).
-
Add streptavidin-HRP and a substrate to develop the colorimetric signal.
-
Measure absorbance and calculate C3 concentration based on the standard curve.
-
Immunofluorescence Staining of Glomerular C3 Deposition
Objective: To visualize and quantify the deposition of C3 fragments in the glomeruli.
Protocol:
-
Tissue Preparation: Harvest kidneys and embed them in Optimal Cutting Temperature (OCT) compound. Snap-freeze the embedded tissues.[12]
-
Sectioning: Cut 4-5 µm thick cryostat sections and mount them on slides.[12][13]
-
Fixation and Blocking: Fix the sections (e.g., with cold acetone or paraformaldehyde) and then block with a solution containing serum (e.g., 10% goat serum) to prevent non-specific antibody binding.[6][13]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against mouse C3 (e.g., FITC-conjugated goat anti-mouse C3).[12][13]
-
Washing and Mounting: Wash the slides to remove unbound primary antibody. If an unconjugated primary antibody was used, incubate with a fluorescently labeled secondary antibody. Mount the slides with an anti-fade mounting medium.
-
Imaging and Quantification: Visualize the staining using a fluorescence microscope. Capture images of multiple glomeruli per section. Quantify the fluorescence intensity using image analysis software (e.g., ImageJ) to obtain a semi-quantitative measure of C3 deposition.[6][13]
By leveraging the quantitative data, signaling pathway diagrams, and detailed protocols provided in this guide, researchers can better design their experiments, interpret their findings in the context of existing knowledge, and contribute to the cross-validation of this compound research in the pursuit of effective therapies.
References
- 1. C3 dysregulation due to factor H deficiency is mannan-binding lectin-associated serine proteases (MASP)-1 and MASP-3 independent in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-autonomous regulation of complement C3 by factor H limits macrophage efferocytosis and exacerbates atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Humanized C3 Mouse: A Novel Accelerated Model of C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Generation and Characterization of Mouse Models of C3 Glomerulonephritis With CFI D288G and P467S Mutations [frontiersin.org]
- 6. Generation and Characterization of Mouse Models of C3 Glomerulonephritis With CFI D288G and P467S Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers develop novel mouse model of rapidly progressing lethal C3 glomerulopathy | BioWorld [bioworld.com]
- 8. mmpc.org [mmpc.org]
- 9. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diacomp.org [diacomp.org]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Immunofluorescence Staining [bio-protocol.org]
For researchers and drug development professionals navigating the complex landscape of complement-mediated diseases, the strategic inhibition of the central complement component C3, particularly within the alternative pathway (AP), presents a compelling therapeutic avenue. This guide provides a comparative analysis of the in vivo efficacy of prominent C3-targeting compounds, supported by experimental data and detailed methodologies, to aid in critical decision-making for future research and development.
The complement system, a cornerstone of innate immunity, can become a driver of pathology in a multitude of diseases when dysregulated. Targeting C3, the point of convergence for all complement activation pathways, offers a comprehensive approach to quell this inflammatory cascade. This guide focuses on the in vivo performance of leading C3 inhibitors, including the compstatin analog AMY-101 (also known as Cp40 in preclinical studies), the PEGylated peptide pegcetacoplan (APL-2), and the novel C3b-targeted fusion protein CG001.
At a Glance: Comparative In Vivo Efficacy
The following tables summarize the key in vivo efficacy data for AMY-101/Cp40, pegcetacoplan, and CG001 across various preclinical and clinical models.
| Compound | Disease Model | Animal Model | Key Efficacy Endpoints & Results | Reference |
| AMY-101 (Cp40) | Periodontitis | Non-human primate (NHP) | - Local administration (0.1 mg/site) every 3 weeks was effective and free of local irritation. - Daily subcutaneous dose (4 mg/kg) was also protective. - Significantly reduced clinical indices including gingival index, bleeding on probing, probing pocket depth, and attachment loss.[1][2] | [1][2] |
| AMY-101 | COVID-19 | Human (Clinical Trial) | - In a randomized trial, 81.3% of AMY-101-treated patients were free of supplemental oxygen at day 14, compared to 53.3% in the placebo group. - Significantly reduced C-reactive protein (CRP) and ferritin levels.[3][4][5][6] | [3][4][5][6] |
| Pegcetacoplan (APL-2) | Paroxysmal Nocturnal Hemoglobinuria (PNH) | Human (Clinical Trial) | - Demonstrated superiority to eculizumab, with a statistically significant improvement in adjusted mean hemoglobin of 3.8 g/dL at week 16 (p<0.0001). - 85% of patients treated with pegcetacoplan were transfusion-free.[7] - Sustained long-term improvements in hemoglobin concentrations and fatigue reduction.[8] | [7][8] |
| CG001 | Hemolysis | Mouse | - Effectively prevented both intravascular and extravascular hemolysis in a human serum-induced hemolytic mouse model. - Showed superior protection against C3b/iC3b deposition on erythrocytes compared to eculizumab and iptacopan.[9] | [9] |
| CR2-FH | C3 Glomerulopathy | Mouse (FH-deficient) | - Partially restored plasma C3 levels 2 hours after intravenous injection. - Reduced glomerular C3 deposition and prevented further accumulation.[10] | [10] |
Deep Dive: Pharmacokinetics
Understanding the pharmacokinetic profiles of these inhibitors is crucial for designing effective dosing regimens.
| Compound | Animal Model | Key Pharmacokinetic Parameters | Reference |
| AMY-101 (Cp40) | Non-human primate | - Exhibits a prolonged elimination half-life, with PEGylated versions showing even greater plasma residence. - Pharmacokinetics can be non-linear, with faster clearance at lower doses.[11][12][13][14] | [11][12][13][14] |
| Pegcetacoplan (APL-2) | Human | - Subcutaneous administration leads to a slow absorption phase, with peak serum concentration generally observed a week after dosing. - A dose-response relationship has been observed.[15] | [15] |
| CG001 | Rat & Cynomolgus Monkey | - Displayed an antibody-like pharmacokinetic profile.[9] | [9] |
Mechanism of Action: Targeting the Core of Complement
Compstatins, the family of peptides to which AMY-101 belongs, function by binding to C3 and its activated form, C3b.[16][17][18] This interaction sterically hinders the access of C3 to the C3 convertases (both classical/lectin and alternative), thereby preventing its cleavage into the pro-inflammatory C3a and the opsonin C3b.[18][19] This blockade at the central hub of the complement cascade effectively shuts down all three activation pathways.
Experimental Protocols: A Closer Look at the Methods
Reproducibility and rigorous methodology are paramount in preclinical and clinical research. Below are detailed protocols for key experiments cited in this guide.
In Vivo Model of Periodontitis in Non-Human Primates
-
Animal Model: Aged non-human primates (e.g., Macaca fascicularis) with naturally occurring chronic periodontitis.
-
Compound Administration:
-
Efficacy Assessment:
-
Clinical Parameters: Measurement of gingival index (GI), bleeding on probing (BOP), probing pocket depth (PPD), and clinical attachment level (CAL) at baseline and various time points post-treatment.
-
Biomarker Analysis: Collection of gingival crevicular fluid (GCF) to measure levels of inflammatory mediators such as matrix metalloproteinases (e.g., MMP-9).[20]
-
Histological Analysis: Gingival and bone biopsies for microscopic examination of tissue inflammation and bone resorption.
-
-
Data Analysis: Statistical comparison of clinical and biomarker data between treatment and placebo groups using appropriate statistical tests (e.g., one-way repeated measures ANOVA).[2]
References
- 1. Safety and Efficacy of the Complement Inhibitor AMY-101 in a Natural Model of Periodontitis in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amyndas.com [amyndas.com]
- 4. [PDF] Complement C3 inhibition in severe COVID-19 using compstatin AMY-101 | Semantic Scholar [semanticscholar.org]
- 5. Complement C3 inhibition in severe COVID-19 using compstatin AMY-101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. epidarex.com [epidarex.com]
- 8. Safety and Efficacy of Pegcetacoplan in Adult Patients with Paroxysmal Nocturnal Hemoglobinuria over 48 Weeks: 307 Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CG001, a C3b-targeted complement inhibitor, blocks 3 complement pathways: development and preclinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Targeted Complement Inhibition in Experimental C3 Glomerulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacokinetics, pharmacodynamics, and activity of a humanized anti-CD40 antibody (SGN-40) in rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacokinetics, pharmacodynamics, and activity of a humanized anti-CD40 antibody (SGN-40) in rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical pharmacokinetics, pharmacodynamics and activity of a humanized anti-CD40 antibody (SGN-40) in rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pegcetacoplan Improves Hematologic Response in PNH Treated With Eculizumab [ashclinicalnews.org]
- 16. researchgate.net [researchgate.net]
- 17. Compstatin, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lambris.com [lambris.com]
- 20. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of AP-C3 Antibodies in Cell Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and characterization of complement component 3 (C3) and its activation fragments are pivotal for research into a myriad of inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement system is a critical component of innate immunity, and its dysregulation is implicated in numerous pathologies. Consequently, antibodies specific to C3 fragments generated during AP activation are indispensable tools. This guide provides a comparative analysis of antibodies tailored for the specific detection of AP-related C3 fragments, herein referred to as "AP-C3," within complex cell lysates. We present a synthesis of available data to aid researchers in selecting the most appropriate reagents for their experimental needs.
Comparative Analysis of Anti-C3 Antibodies
The selection of an appropriate antibody for the detection of C3 and its fragments is contingent on the specific application and the desired epitope. Below is a comparison of representative antibodies with demonstrated utility in recognizing C3 and its key activation products, such as C3b and iC3b, which are central to the alternative pathway.
| Antibody Name/Clone | Host/Type | Target Specificity | Validated Applications | Manufacturer | Key Features & Supporting Data |
| Anti-C3b/iC3b [1H8] | Mouse Monoclonal | C3b and iC3b | Western Blot (WB) | Abcam (ab231080) | Recognizes both C3b and its cleavage product iC3b. Western blot data on the product datasheet shows reactivity with human C3b. |
| Anti-C3b/iC3b [3E7] | Mouse Monoclonal | C3b and iC3b | Flow Cytometry, Neutralizing | MilliporeSigma (MABF972) | This antibody has been shown to neutralize C3b activity and is validated for detecting C3b/iC3b deposition on cells via flow cytometry. |
| Anti-iC3b (neoantigen) | Mouse Monoclonal | iC3b (neoepitope) | ELISA, WB, IHC, Flow | Quidel (A209) | Specific for a neoantigen exposed on iC3b, ensuring it does not bind to native C3 or C3b. This specificity is crucial for detecting complement activation.[1] |
| Complement C3 Polyclonal | Rabbit Polyclonal | Total C3, C3b, C3c | WB, IP, IHC, IF | Proteintech (21337-1-AP) | A polyclonal antibody that recognizes multiple fragments of C3, making it a robust tool for immunoprecipitation and general detection of C3 in various forms. The product datasheet shows IP and WB data from human plasma. |
| Complement C3 Antibody | Rabbit Polyclonal | Total C3 | Western Blot | Cell Signaling Technology (#97425) | Recognizes endogenous levels of total C3 protein. The predicted epitope is at the C-terminus of the α-subunit of C3. Western blot data is available for various cell lines.[2] |
Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Alternative Pathway of the Complement System.
Caption: General Experimental Workflow for IP and WB.
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. The following are generalized yet comprehensive protocols for Western Blotting and Immunoprecipitation for the detection of C3 fragments in cell lysates.
Western Blot Protocol for C3 Detection
-
Cell Lysate Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-C3b/iC3b) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Immunoprecipitation Protocol for C3b/iC3b
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) with protease inhibitors.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G magnetic beads to 500 µg of cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary anti-C3b/iC3b antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with ice-cold lysis buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 30 µL of 2x Laemmli sample buffer.
-
Boil the sample at 95-100°C for 10 minutes to elute the protein from the beads.
-
Pellet the beads and load the supernatant for Western Blot analysis.
-
Conclusion
The specificity of the antibody is paramount for the unambiguous detection of C3 activation fragments in cell lysates. While polyclonal antibodies can be effective for capturing total C3, monoclonal antibodies, particularly those recognizing neoepitopes on fragments like iC3b, offer superior specificity for identifying complement activation. Researchers should carefully consider the specific C3 fragment of interest and the intended application when selecting an antibody. The protocols and comparative data provided in this guide serve as a starting point for the rigorous evaluation of "this compound" specificity in your experimental system. Validation of antibody performance in your specific cell or tissue lysates is always recommended for robust and reliable results.
References
Safety Operating Guide
Clarification Required for AP-C3 Disposal Procedures
To ensure the safe and proper disposal of the chemical "AP-C3," more specific information is required. The designation "C3" is used for several different chemical products, each with unique disposal requirements. Providing inaccurate guidance could result in safety hazards and regulatory non-compliance.
To receive accurate disposal procedures, please provide one or more of the following details for "this compound":
-
Full Chemical Name
-
Chemical Abstracts Service (CAS) Number
-
Manufacturer or Supplier
-
A copy of the Safety Data Sheet (SDS)
In the interim, this guide provides a general overview of laboratory chemical disposal procedures, based on established safety protocols. This information is intended to support best practices for chemical handling and is not a substitute for the specific guidance found in a chemical's SDS.
General Laboratory Chemical Disposal Procedures
The disposal of chemical waste is regulated and must be carried out in a manner that ensures the safety of personnel and protects the environment.[1] The following steps outline a general procedure for the disposal of laboratory chemical waste.
Step 1: Waste Identification and Determination A chemical is considered waste when it is no longer intended for use.[2] At this point, it must be managed as hazardous waste according to regulations.[2]
Step 2: Container Selection and Labeling
-
Container Selection : Use a container that is compatible with the chemical waste.[3] The container must be in good condition, with no leaks or cracks, and have a secure, screw-type lid.[2][3] It is acceptable to reuse empty chemical bottles for compatible waste.[3]
-
Labeling : Immediately affix a "Hazardous Waste" label to the container.[2][3] The label must include the full chemical name (no abbreviations or formulas), the quantity of the waste, the date of waste generation, the place of origin (e.g., lab number), and the principal investigator's name.[1]
Step 3: Waste Segregation and Storage
-
Segregation : Store incompatible wastes separately to prevent dangerous reactions.[2][3] Segregate waste by hazard class (e.g., flammable, corrosive).[3]
-
Storage : Keep waste containers closed except when adding waste.[2][3] Store liquid waste in secondary containment bins.[3] The storage location should be a designated Satellite Accumulation Area (SAA).[3]
Step 4: Scheduling Waste Pickup Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][2] You will likely need to complete a hazardous waste disposal form.[1] Do not dispose of hazardous chemicals down the drain unless you have written permission from EHS.[1]
Step 5: Handling Empty Containers Empty chemical containers should be triple-rinsed with a compatible solvent.[2] The rinsate from toxic or poisonous chemicals must be collected and treated as hazardous waste.[2] After rinsing and air-drying, the container may be disposed of in the regular trash or reused for compatible waste.[2]
Summary of General Chemical Waste Disposal Steps
| Step | Action | Key Requirements |
| 1 | Waste Identification | A chemical becomes waste when no longer in use. |
| 2 | Container Selection | Compatible material, good condition, secure lid. |
| 3 | Labeling | "Hazardous Waste" label with full chemical name, quantity, date, and origin. |
| 4 | Waste Segregation | Separate incompatible waste types into different containers. |
| 5 | Storage | Keep containers closed in a designated area with secondary containment for liquids. |
| 6 | Waste Pickup | Contact Environmental Health and Safety (EHS) for disposal. |
| 7 | Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. |
General Chemical Waste Disposal Workflow
Caption: A generalized workflow for the safe disposal of hazardous chemical waste in a laboratory setting.
References
Essential Safety and Handling Protocols for AP-C3
Disclaimer: No specific Safety Data Sheet (SDS) for AP-C3 (CAS 682795-78-4), a potent cGMP-dependent protein kinase II (cGKII) inhibitor, is readily available in the public domain. Therefore, this guidance is predicated on established best practices for handling novel or uncharacterized research chemicals.[1][2] A thorough risk assessment should be conducted by researchers in the context of their specific experimental setup.
This compound should be treated as a potentially hazardous substance. Prudent laboratory practices dictate that all new or uncharacterized compounds be handled with care to minimize exposure pending the availability of comprehensive toxicological data.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize the risk of exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, solution preparation) | ANSI Z87.1-compliant safety glasses with side shields.[1][3] | Disposable nitrile gloves.[3] Inspect for tears or holes before use. Change gloves immediately if contaminated. | Standard laboratory coat.[1] | Not generally required if handled in a certified chemical fume hood. |
| Splash Hazard (e.g., transferring large volumes) | Chemical splash goggles worn over safety glasses. A face shield is recommended for significant splash risks.[3][4] | Double-gloving with nitrile gloves or wearing a more robust glove type over nitrile gloves.[3] | Chemical-resistant apron over a laboratory coat.[4] | Not generally required if handled in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[3] | Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber). | Chemical-resistant coveralls or apron over a laboratory coat.[5] | A respirator may be required depending on the size and nature of the spill.[6] Consult your institution's safety officer. |
Experimental Workflow and Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following protocol outlines the key steps from preparation to disposal.
1. Pre-Experiment Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[7]
-
Designated Area: If possible, designate a specific area for handling this compound, such as a particular fume hood.[1]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the chemical.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
2. Handling this compound:
-
Ventilation: All manipulations of solid this compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a vented balance safety enclosure.
-
Solution Preparation: Add the solvent to the weighed this compound slowly to avoid splashing.
-
Avoid Contamination: Do not wear gloves outside of the designated work area to prevent the contamination of common surfaces such as doorknobs and keyboards.[2]
3. Post-Experiment Procedures:
-
Decontamination: Wipe down all surfaces in the work area with an appropriate solvent to decontaminate them.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[9]
-
Waste Segregation: Segregate this compound waste from other waste streams.[10]
-
Containers: Use clearly labeled, sealed, and compatible containers for all this compound waste (solid, liquid, and contaminated consumables like gloves and pipette tips).[9] The label should include the words "Hazardous Waste" and the full chemical name.[10][11]
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[10] Do not pour this compound waste down the drain or dispose of it in the regular trash.[9][12]
Caption: Safe handling workflow for this compound.
References
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. sc.edu [sc.edu]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 8. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
